molecular formula C6H10O4 B1468906 2-(Oxolan-3-yloxy)acetic acid CAS No. 766539-53-1

2-(Oxolan-3-yloxy)acetic acid

Número de catálogo: B1468906
Número CAS: 766539-53-1
Peso molecular: 146.14 g/mol
Clave InChI: ZZEMYDVVPYLDBT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Oxolan-3-yloxy)acetic acid (CAS 766539-53-1) is a carboxylic acid derivative characterized by a tetrahydrofuran (oxolane) ring ether linkage . With a molecular formula of C6H10O4 and a molecular weight of 146.14 g/mol, this compound serves as a versatile building block in organic synthesis and medicinal chemistry research . Its structure, featuring both an ether and a carboxylic acid functional group, makes it a valuable intermediate for constructing more complex molecules, potentially for the development of active pharmaceutical ingredients (APIs) and other fine chemicals. Researchers can utilize this compound for its bifunctional nature; the carboxylic acid group can undergo typical reactions such as amide coupling or esterification, while the tetrahydrofuran ring may influence the compound's stereoelectronic properties . It is typically supplied as a powder . This product is intended for research purposes and is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic uses, or for administration to humans or animals. Please refer to the product's Safety Data Sheet (SDS) for safe handling and storage information.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-(oxolan-3-yloxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O4/c7-6(8)4-10-5-1-2-9-3-5/h5H,1-4H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZEMYDVVPYLDBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

766539-53-1
Record name 2-(oxolan-3-yloxy)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

Technical Whitepaper: Synthesis, Characterization, and Utility of 2-(Oxolan-3-yloxy)acetic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the strategic incorporation of sp³-rich, oxygen-containing heterocycles is a proven tactic to improve the physicochemical properties of drug candidates. 2-(Oxolan-3-yloxy)acetic acid is a highly versatile chiral building block that merges the conformational constraints of a tetrahydrofuran (oxolane) ring with the synthetic utility of an acetic acid linker. This whitepaper provides an in-depth technical guide on its chemical identity, self-validating synthetic protocols, and its applications in medicinal chemistry.

Chemical Identity & Structural Descriptors

Understanding the fundamental descriptors of is critical for compound registration, computational modeling, and procurement[1]. The molecule consists of an oxolane ring connected via an ether linkage at the C3 position to an acetic acid moiety.

PropertyValue
IUPAC Name 2-(oxolan-3-yloxy)acetic acid
CAS Registry Number 766539-53-1
Molecular Formula C₆H₁₀O₄
Molecular Weight 146.14 g/mol
InChIKey ZZEMYDVVPYLDBT-UHFFFAOYSA-N
SMILES O=C(O)COC1CCOC1
Common Synonyms 2-(tetrahydrofuran-3-yloxy)acetic acid

Quantitative data sourced from the[1].

Physicochemical Properties & Handling

The presence of the carboxylic acid functional group dictates the compound's handling requirements. It is a known irritant, requiring standard laboratory personal protective equipment (gloves, goggles, fume hood)[1].

ParameterSpecification / Recommendation
Hazard Statements H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)
Storage Temperature 4°C (Refrigerated)
Handling Precautions Use in a well-ventilated area; avoid inhalation of dust/aerosols

Storage parameters are recommended by commercial suppliers to prevent long-term degradation or decarboxylation[2].

Synthetic Methodology: The Alkoxyacetic Acid Pathway

Expertise & Causality: The most reliable method to synthesize 2-(oxolan-3-yloxy)acetic acid is via the[3]. Direct alkylation of oxolan-3-ol with bromoacetic acid is highly inefficient; the unprotected carboxylic acid competitively consumes the base and interferes with the nucleophilic attack. To circumvent this, the protocol utilizes ethyl bromoacetate. By masking the carboxylic acid as an ethyl ester, the alkoxide's nucleophilic attack is directed exclusively to the alpha-carbon of the acetate, maximizing the yield of the ether linkage[3].

Self-Validating Protocol:

  • Step 1: Alkoxide Formation

    • Charge an oven-dried flask with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Cool the suspension to 0°C and dropwise add oxolan-3-ol (1.0 eq) dissolved in THF.

    • Validation Check: Monitor the reaction visually. The evolution of hydrogen gas (bubbling) will occur. The cessation of bubbling (typically after 30–60 minutes) serves as a self-validating indicator that complete deprotonation has been achieved, forming the potent alkoxide nucleophile without leaving unreacted starting material.

  • Step 2: Alkylation

    • To the 0°C alkoxide solution, add ethyl bromoacetate (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4–6 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent. The disappearance of the oxolan-3-ol spot and the emergence of a new, less polar spot (visualized via KMnO₄ stain) confirms the successful formation of the intermediate, ethyl 2-(oxolan-3-yloxy)acetate.

  • Step 3: Saponification & Isolation

    • Concentrate the reaction mixture under reduced pressure to remove THF. Dissolve the crude ester in a 1:1 mixture of THF and water.

    • Add sodium hydroxide (NaOH, 2.0 eq) and stir at room temperature for 2 hours.

    • Validation Check: Repeat TLC analysis. The disappearance of the high-Rf ester spot and the appearance of a baseline spot (the carboxylate salt) validates complete saponification.

    • Acidify the aqueous layer to pH 2 using 1M HCl. Validation Check: Verify pH with indicator paper to ensure the carboxylate is fully protonated to the free acid, which is essential for phase transfer.

    • Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield the final 2-(oxolan-3-yloxy)acetic acid.

Synthetic Workflow Diagram

SynthesisWorkflow N1 Oxolan-3-ol (Starting Material) N2 NaH / THF (Deprotonation) N1->N2 Step 1 N3 Alkoxide Intermediate N2->N3 N4 Ethyl Bromoacetate (Alkylation) N3->N4 Step 2 N5 Ethyl 2-(oxolan-3-yloxy)acetate N4->N5 N6 NaOH / H2O / THF (Saponification) N5->N6 Step 3 N7 Acidification (HCl) & Extraction N6->N7 N8 2-(Oxolan-3-yloxy)acetic acid (Final Product) N7->N8 Step 4

Step-by-step synthetic workflow for 2-(oxolan-3-yloxy)acetic acid via Williamson ether synthesis.

Applications in Medicinal Chemistry

The strategic selection of chiral building blocks is a cornerstone of modern drug design[4]. 2-(Oxolan-3-yloxy)acetic acid is highly valued for its ability to modulate the physicochemical properties of active pharmaceutical ingredients (APIs):

  • Lipophilicity Modulation: Appending this building block via amide coupling introduces a hydrophilic, sp³-hybridized ring that generally lowers the LogP of the parent molecule compared to carbocyclic analogs (e.g., cyclopentyl groups)[4].

  • Hydrogen Bonding: The ether oxygen within the oxolane ring acts as a stable hydrogen-bond acceptor, which can be exploited to engage cryptic binding pockets in target kinases or receptors[5].

  • PROTAC Linkers: The flexible acetic acid linker combined with the cyclic ether makes it an excellent vector for designing bifunctional degraders (PROTACs), providing an optimal balance of conformational rigidity and aqueous solubility.

References

  • Title: 2-(Oxolan-3-yloxy)acetic acid | C6H10O4 | CID 63556415 - PubChem Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: Williamson Ether Synthesis Source: Chemistry LibreTexts URL: [Link]

Sources

Unlocking the Oxolane Pharmacophore: A Technical Guide to the Biological Activities of Substituted Tetrahydrofuran Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The oxolane (tetrahydrofuran, THF) ring is a privileged scaffold in medicinal chemistry. Characterized by a saturated five-membered ring containing an oxygen heteroatom, substituted oxolanes offer a conformationally flexible yet highly predictable geometry. The oxygen atom acts as a potent hydrogen-bond acceptor, while the ring’s stereocenters allow for precise spatial orientation of functional groups. This technical guide explores the mechanistic causality behind the biological activities of substituted oxolane derivatives, focusing on their roles as antiviral nucleoside analogs, HIV-1 protease inhibitors, and targeted anticancer agents.

Core Biological Activities & Target Mechanisms

Antiviral Nucleoside Analogs: The Paradigm of Delayed Chain Termination

Substituted oxolanes form the structural backbone of numerous nucleoside analogs. A defining example is remdesivir, a broad-spectrum antiviral prodrug featuring a 1'-cyano-substituted oxolane ring[1].

Mechanistic Causality: Once intracellular, the prodrug is hydrolyzed and phosphorylated to yield the active nucleoside triphosphate (NTP) analog[1]. The viral RNA-dependent RNA polymerase (RdRp) recognizes this oxolane derivative and incorporates it into the nascent viral RNA[2]. The critical design choice here is the 1'-cyano substitution on the oxolane ring. Unlike standard chain terminators (which lack a 3'-OH group and halt transcription immediately), the 1'-cyano group permits the addition of three subsequent nucleotides. However, as the RNA chain translocates through the polymerase, the rigid cyano group causes a severe steric clash with the RdRp active site, resulting in delayed chain termination[1]. This delayed mechanism is crucial because it successfully evades the virus's exoribonuclease proofreading machinery, which would otherwise recognize and excise an immediate chain terminator[1].

HIV-1 Protease Inhibitors: Exploiting Backbone Hydrogen Bonding

In the realm of antiretroviral therapy, substituted oxolanes—specifically fused bis-tetrahydrofuran (bis-THF) moieties—are indispensable P2 ligands. This structural motif is the cornerstone of modern HIV-1 protease inhibitors like darunavir[3].

Mechanistic Causality: The biological efficacy of bis-THF derivatives stems from their ability to perfectly occupy the S2 subsite of the HIV-1 protease[3]. The two oxygen heteroatoms of the fused oxolane rings are stereochemically positioned to form robust hydrogen bonds directly with the backbone amide NH groups of residues Asp29 and Asp30[3]. Why target the backbone? Amino acid side chains mutate rapidly under viral selective pressure, leading to drug resistance. However, the spatial geometry of the peptide backbone remains highly conserved. By anchoring the inhibitor to these immutable backbone atoms via the oxolane oxygens, these derivatives maintain exceptional, sub-picomolar affinity (Ki < 1 pM) against highly mutated, multidrug-resistant HIV-1 strains[3].

Anticancer Activity: Angiogenesis Inhibition

Beyond infectious diseases, naturally occurring substituted oxolanes exhibit potent antineoplastic properties. Odisolane, an oxolane derivative isolated from Morus alba, has demonstrated significant anti-angiogenic activity[4].

Mechanistic Causality: Tumor survival depends on neovascularization. Odisolane disrupts this process by downregulating vascular endothelial growth factor (VEGF) and suppressing the phosphorylation of critical survival kinases, specifically p-ERK and p-Akt[4]. By inhibiting these signaling cascades, the oxolane derivative effectively starves the tumor microenvironment of its blood supply[4].

Structure-Activity Relationship (SAR) Data

To synthesize the quantitative and qualitative impacts of oxolane substitutions, the following table summarizes key SAR data across different therapeutic classes.

Compound ClassOxolane Substitution PatternPrimary Biological TargetBiological Impact / Affinity
Remdesivir 1'-cyano, C-linked nucleobaseViral RdRpBroad-spectrum RNA virus inhibition via +3 delayed chain termination[1].
Darunavir 3(R),3a(S),6a(R)-bis-THFHIV-1 Protease S2 SubsiteExceptional affinity; evades multi-drug resistance via backbone H-bonding[3].
L-Nucleoside Analogs L-1'-homologated oxolanePPAR-γ / PPAR-δ ReceptorsDual PPARγ partial agonist / PPARδ antagonist; promotes adiponectin[5].
Odisolane Naturally substituted oxolaneVEGF / p-ERK / p-AktPotent inhibition of tumor neovascularization and angiogenesis[4].

Experimental Workflows & Protocols

Protocol 3.1: Stereoselective Synthesis of Oxolane P2 Ligands via Enzymatic Resolution

Context: The biological activity of oxolane derivatives is strictly stereodependent. For example, only the 3(R),3a(S),6a(R) enantiomer of bis-THF fits the HIV-1 protease S2 subsite[3]. This protocol utilizes Lipase-PS for kinetic resolution, as chemical asymmetric synthesis often yields insufficient enantiomeric excess (ee) for these fused systems[3].

  • Substrate Preparation: Synthesize the racemic meso-diol precursor of the substituted tetrahydrofuran via standard cycloaddition.

  • Enzymatic Acylation: Dissolve the racemic mixture in anhydrous vinyl acetate (acting as both solvent and irreversible acyl donor). Add Pseudomonas cepacia lipase (Lipase-PS).

  • Kinetic Resolution: Incubate the suspension at 25°C under continuous orbital shaking (250 rpm). The enzyme will stereoselectively acylate the R-hydroxyl group while ignoring the S-enantiomer.

  • Self-Validating Monitoring: Continuously monitor the reaction via chiral HPLC. Validation step: The reaction must be quenched exactly at 50% conversion. In a kinetic resolution, pushing past 50% degrades the ee of the unreacted enantiomer, while stopping early degrades the ee of the product.

  • Separation & Hydrolysis: Filter out the immobilized enzyme. Separate the acylated product from the unreacted alcohol using silica gel flash chromatography. Hydrolyze the isolated acylated enantiomer using K2CO3 in methanol to yield the optically pure substituted oxolane.

Protocol 3.2: In Vitro RdRp Delayed Chain Termination Assay

Context: This self-validating biochemical assay is required to prove that a novel 1'-substituted oxolane nucleoside acts via delayed chain termination rather than immediate termination[1].

  • Complex Assembly: Incubate purified recombinant viral RdRp (1 µM) with a synthetic RNA template-primer duplex (500 nM, 5'-end labeled with Cy5 fluorophore) in a reaction buffer (50 mM Tris-HCl pH 7.5, 2 mM MgCl2, 1 mM DTT) for 10 minutes at 30°C.

  • Nucleotide Addition: Initiate the reaction by adding the active triphosphate form of the oxolane derivative (NTP analog) alongside natural NTPs (100 µM each).

  • Self-Validating Controls:

    • Positive Control: Natural NTPs only (validates polymerase activity; yields full-length RNA).

    • Immediate Terminator Control: 3'-dATP (validates termination resolution; yields RNA truncated exactly at the incorporation site).

  • Reaction Quenching: Extract 5 µL aliquots at precise intervals (1, 5, 10, 30 mins) and quench immediately in an equal volume of formamide loading dye containing 50 mM EDTA to chelate Mg2+ and halt the polymerase.

  • Resolution & Analysis: Heat denature the samples at 95°C for 5 mins. Resolve the RNA products on a 20% polyacrylamide-urea denaturing sequencing gel.

  • Data Interpretation: Visualize the gel via fluorescence imaging. The presence of an accumulated RNA band exactly 3 to 4 nucleotides downstream of the analog incorporation site confirms the steric clash and delayed chain termination mechanism unique to 1'-substituted oxolanes[1].

Mechanistic Pathways & Visualizations

RdRp_Pathway A 1'-Cyano-Oxolane Prodrug (Remdesivir) B Intracellular Phosphorylation A->B Hydrolysis/Kinases C Active NTP Analog (GS-443902) B->C Triphosphate Formation D Viral RdRp Incorporation C->D Competes with ATP E Delayed Chain Termination D->E Steric Clash (+3 nt)

Fig 1. Mechanism of delayed chain termination by 1'-cyano-oxolane nucleoside analogs.

HIV_Protease_Binding A Bis-THF Oxolane Ligand (e.g., Darunavir) B S2 Subsite of HIV-1 Protease A->B Stereospecific Docking C H-Bonding with Asp29/Asp30 Backbone Amides B->C Oxygen Heteroatom Interactions D Evasion of Drug Resistance (Conserved Target) C->D Thermodynamic Stabilization

Fig 2. Structural basis for multidrug resistance evasion by bis-THF oxolane ligands.

References

  • Natural Products as Anticancer Agents: Current Status and Future Perspectives - PMC. Source: nih.gov.
  • The nucleoside antiviral prodrug remdesivir in treating COVID-19 and beyond with interspecies significance - PMC. Source: nih.gov.
  • Design, Synthesis, and Biological Activity of l-1′-Homologated Adenosine Derivatives - PMC. Source: nih.gov.
  • Antiviral Drugs and Their Roles in the Treatment of Coronavirus Infection - IntechOpen. Source: intechopen.com.
  • Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies - PMC. Source: nih.gov.

Sources

Solubility profile of 2-(Oxolan-3-yloxy)acetic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility Profile of 2-(Oxolan-3-yloxy)acetic acid in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy. This guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility profile of 2-(Oxolan-3-yloxy)acetic acid. While specific solubility data for this compound is not widely published, this document outlines the theoretical principles and practical methodologies required for its characterization. We delve into molecular structure analysis, the application of Hansen Solubility Parameters (HSP) for predictive analysis, and provide detailed, field-proven protocols for equilibrium solubility and HSP determination. This guide is designed to equip researchers with the necessary tools to generate a robust and reliable solubility profile, a cornerstone for successful drug development.

Introduction: The Critical Role of Solubility

2-(Oxolan-3-yloxy)acetic acid is a molecule of interest in medicinal chemistry, featuring a carboxylic acid, an ether linkage, and a saturated heterocyclic (tetrahydrofuran) ring. Its molecular structure, presented below, suggests a nuanced solubility behavior due to the presence of both polar, hydrogen-bonding moieties and non-polar hydrocarbon regions.

Physicochemical Properties of 2-(Oxolan-3-yloxy)acetic acid:

Property Value Source
Molecular Formula C₆H₁₀O₄ PubChem[1][2]
Molecular Weight 146.14 g/mol PubChem[1]
XLogP3 -0.3 PubChem[1]

| IUPAC Name | 2-(oxolan-3-yloxy)acetic acid | PubChem[1] |

In drug discovery and development, solubility is a paramount physical property. It directly influences key stages, including:

  • Lead Identification and Optimization: Early solubility screening helps to de-risk candidates, as poor solubility can lead to low bioavailability and formulation challenges, ultimately causing costly failures in later stages.[3]

  • Formulation Development: Understanding the solubility in various solvents is essential for developing stable and effective dosage forms, whether for oral, parenteral, or topical administration.[3]

  • Predicting In Vivo Behavior: Solubility data is a foundational input for biopharmaceutical classification systems (BCS) that predict a drug's absorption and bioavailability.[4]

This guide will provide the theoretical and practical framework to systematically characterize the solubility of 2-(Oxolan-3-yloxy)acetic acid.

Theoretical Framework for Solubility Prediction

A priori assessment of a molecule's structure allows for a rational prediction of its solubility behavior. This is grounded in the principle of "like dissolves like," where solubility is favored when the intermolecular forces between the solute and solvent are similar.[5]

Molecular Structure and Intermolecular Forces

The structure of 2-(Oxolan-3-yloxy)acetic acid contains:

  • Carboxylic Acid (-COOH): This group is highly polar and can act as both a hydrogen bond donor (the -OH proton) and a hydrogen bond acceptor (the C=O and -OH oxygens). It will strongly interact with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).

  • Ether Linkage (-O-) and Tetrahydrofuran (THF) Ring: The oxygen atoms in the ether and the THF ring are polar and can act as hydrogen bond acceptors.

  • Aliphatic Backbone: The hydrocarbon portions of the molecule contribute to van der Waals (dispersion) forces.

Based on this structure, we can hypothesize:

  • High Solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, acetone) due to strong hydrogen bonding and dipole-dipole interactions.

  • Moderate to Low Solubility in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

  • Poor Solubility in non-polar solvents (e.g., hexane, toluene) where the polar carboxylic acid and ether groups cannot form favorable interactions.

Hansen Solubility Parameters (HSP)

To move beyond qualitative prediction, the Hansen Solubility Parameter (HSP) system provides a powerful quantitative framework.[6] It deconstructs the total cohesive energy of a substance into three components, which can be treated as coordinates in a 3D "Hansen space".[7]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

The principle is that substances with similar (δD, δP, δH) coordinates are likely to be miscible. The "distance" (Ra) between a solute (1) and a solvent (2) in Hansen space is calculated as:

Ra² = 4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)² [8]

A smaller Ra value indicates a higher affinity and greater likelihood of dissolution.[7] For a given solute, a "solubility sphere" can be defined by a radius (R₀). Solvents that fall inside this sphere (Ra < R₀) are considered "good" solvents, while those outside are "bad" solvents.

While the HSP values for 2-(Oxolan-3-yloxy)acetic acid are not published, they can be determined experimentally, as detailed in the following section.

Experimental Protocols for Solubility Determination

This section provides detailed methodologies for generating robust solubility data.

Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is the gold-standard technique for determining equilibrium solubility, recommended by regulatory bodies for its reliability.[4][9]

Objective: To determine the saturation concentration of 2-(Oxolan-3-yloxy)acetic acid in a given solvent at a controlled temperature.

Materials:

  • 2-(Oxolan-3-yloxy)acetic acid (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker with temperature control (e.g., 25 °C or 37 °C)[4]

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)

Methodology:

  • Preparation: Add an excess amount of solid 2-(Oxolan-3-yloxy)acetic acid to a vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed. The system should be agitated for a sufficient duration to reach equilibrium. It is recommended to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau.[4]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature to let the excess solid settle. Separate the saturated supernatant from the excess solid using centrifugation followed by filtration through a syringe filter. This step must be performed carefully to avoid disturbing the equilibrium.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable solvent (in which it is freely soluble) and create a series of calibration standards.

    • Accurately dilute a known volume of the filtered saturated solution.

    • Analyze the diluted sample and calibration standards using a validated HPLC method to determine the concentration of 2-(Oxolan-3-yloxy)acetic acid in the saturated solution.

  • Data Reporting: Report the solubility in units such as mg/mL or g/100 mL at the specified temperature.

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid solute to vial B Add known volume of solvent A->B C Agitate at constant T (e.g., 24-72h) B->C D Centrifuge to pellet excess solid C->D E Filter supernatant (e.g., 0.22 µm syringe filter) D->E F Dilute saturated solution E->F G Analyze via HPLC against standards F->G Result Report Solubility (mg/mL @ T) G->Result

Fig 2. Conceptual diagram of the Hansen Solubility Sphere.

Data Presentation and Interpretation

Systematic data organization is key to interpreting solubility results.

Table 1: Template for Experimental Solubility Data
SolventSolvent ClassQualitative Solubility (e.g., @ 10 mg/mL)Quantitative Solubility ( g/100 mL @ 25 °C)
HexaneNon-polarInsoluble
TolueneNon-polar
DichloromethanePolar Aprotic
Ethyl AcetatePolar Aprotic
AcetonePolar AproticSoluble
AcetonitrilePolar Aprotic
Dimethyl Sulfoxide (DMSO)Polar Aprotic
1-ButanolPolar Protic
EthanolPolar ProticSoluble
MethanolPolar ProticSoluble
WaterPolar Protic
Table 2: Hansen Solubility Parameters for Common Solvents

The following table provides HSP values for a selection of solvents useful for an initial screening. Values are in MPa⁰·⁵.

SolventδD (Dispersion)δP (Polar)δH (Hydrogen Bonding)
Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol14.712.322.3
Water15.516.042.3

(Data sourced from various HSP databases and literature, such as Hansen Solubility Parameters in Practice (HSPiP))

Safety and Hazard Information

As a Senior Application Scientist, ensuring laboratory safety is paramount. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves, must be worn.

GHS Hazard Information for 2-(Oxolan-3-yloxy)acetic acid: [1]* Pictogram: Warning

  • Hazard Statements:

    • H315: Causes skin irritation. [1] * H319: Causes serious eye irritation. [1] * H335: May cause respiratory irritation. [1]* Precautionary Statements:

    • P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [1] * P280: Wear protective gloves/eye protection/face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Researchers must consult the full Safety Data Sheet (SDS) for 2-(Oxolan-3-yloxy)acetic acid and for all solvents used before beginning any experimental work.

References

  • PubChem. (n.d.). 2-(Oxolan-3-yloxy)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • NextSDS. (n.d.). 2-[(3R)-oxolan-3-yloxy]acetic acid — Chemical Substance Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-(oxolan-3-yloxy)acetic acid (C6H10O4). Retrieved from [Link]

  • Burke, J. (1984). Solubility Parameters: Theory and Application. AIC Book and Paper Group Annual, Volume 3. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]

  • Hansen Solubility. (n.d.). Designer Solvent Blends. Retrieved from [Link]

  • ResearchGate. (n.d.). Hansen solubility parameter (HSP) of some common solvents and target compounds. Retrieved from [Link]

  • American Chemical Society. (2019). Hansen Solubility Parameters: A Tool for Solvent Selection for Organosolv Delignification. ACS Publications. Retrieved from [Link]

  • BioResources. (2021). Applications of the Hansen solubility parameter for cellulose. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.
  • PMC. (n.d.). Revisiting Hansen Solubility Parameters by Including Thermodynamics. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). EP0431248A1 - Process for preparation of alpha-aryloxy acetic acids and their salts.
  • Scribd. (n.d.). Solubility Determination Methods in USP. Retrieved from [Link]

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • World Health Organization (WHO). (n.d.). Annex 4 - Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors. Retrieved from [Link]

  • OECD. (n.d.). Test No. 105: Water Solubility. Retrieved from [Link]

Sources

Preliminary toxicological screening of 2-(Oxolan-3-yloxy)acetic acid

This guide has outlined a systematic, tiered approach for the preliminary toxicological screening of 2-(Oxolan-3-yloxy)acetic acid. By starting with cost-effective in silico methods and progressing to a targeted battery of robust in vitro assays, this strategy allows for an efficient and scientifically sound initial safety assessment. The data generated from these studies on cytotoxicity, genotoxicity, and cardiotoxicity provides the critical foundation for making informed decisions about the future development of this compound. Should the preliminary profile be favorable, subsequent steps would involve more complex in vitro models (e.g., 3D cell cultures, organoids) and, if necessary, highly regulated and ethically reviewed in vivo studies to investigate systemic toxicity, pharmacokinetics, and target organ effects. [1][2][36]

References

  • Title: Guidelines for the Testing of Chemicals Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: Frontiers in Toxicology URL: [Link]

  • Title: Mammalian Cell In Vitro Micronucleus Assay Source: Charles River Laboratories URL: [Link]

  • Title: In Silico Toxicity Prediction Source: PozeSCAF URL: [Link]

  • Title: In Vitro Cytotoxicity Assays: Applications in Drug Discovery Source: Kosheeka URL: [Link]

  • Title: In silico toxicology: computational methods for the prediction of chemical toxicity Source: Wiley Interdisciplinary Reviews: Computational Molecular Science URL: [Link]

  • Title: In Vitro Micronucleus Test (MNT; HCS CHO-K1) Source: Cyprotex - Evotec URL: [Link]

  • Title: Ames test - Wikipedia Source: Wikipedia URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 1 Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: (PDF) In silico toxicology: Computational methods for the prediction of chemical toxicity Source: ResearchGate URL: [Link]

  • Title: In Vitro Toxicology Assays Source: TME Scientific URL: [Link]

  • Title: The Ames Test Source: National Institutes of Health (NIH) URL: [Link]

  • Title: ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: Frontiers Media S.A. URL: [Link]

  • Title: Microbial Mutagenicity Assay: Ames Test Source: Journal of Visualized Experiments (JoVE) URL: [Link]

  • Title: Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

  • Title: In Vitro Toxicology Services Source: Eurofins Discovery URL: [Link]

  • Title: Interim Procedures for Conducting the Salmonella/Microsomal Mutagenicity Assay (Ames Test) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

  • Title: In silico Toxicology - A Tool for Early Safety Evaluation of Drug Source: JSciMed Central URL: [Link]

  • Title: Understanding In Vitro Toxicity Screening: A Key Component in Drug Development Source: IONTOX URL: [Link]

  • Title: The OECD guidelines for the testing of chemicals and pesticides Source: PubMed URL: [Link]

  • Title: In Vitro Toxicology Screening Services Source: Intertek URL: [Link]

  • Title: ICH M7 Genotoxic Impurities Expert Working Group Meeting Source: Japan Pharmaceutical Manufacturers Association URL: [Link]

  • Title: Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals Source: Journal of Pharmaceutical Investigation URL: [Link]

  • Title: Streamlining Toxicity Predictions with In Silico Profiling Source: Instem URL: [Link]

  • Title: Best Practice hERG Assay Source: Mediford Corporation URL: [Link]

  • Title: In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B Source: ResearchGate URL: [Link]

  • Title: In-vitro hERG & NaV1.5 cardiotoxicity assay Source: protocols.io URL: [Link]

  • Title: OECD Guidelines for the Testing of Chemicals, Section 3 Source: Organisation for Economic Co-operation and Development (OECD) URL: [Link]

  • Title: 2-(Oxolan-3-yloxy)acetic acid Source: PubChem URL: [Link]

  • Title: hERG Safety Source: Cyprotex - Evotec URL: [Link]

  • Title: GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A Source: Metrion Biosciences URL: [Link]

  • Title: Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: 2-(oxan-3-yloxy)acetic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-[(3R)-oxolan-3-yloxy]acetic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-ethoxy-2-(oxolan-3-yl)acetic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-(2-oxooxolan-3-yl)acetic acid — Chemical Substance Information Source: NextSDS URL: [Link]

  • Title: 2-(oxolan-3-yloxy)acetic acid (C6H10O4) Source: PubChemLite URL: [Link]

  • Title: General Principles of Preclinical Screening Source: Scribd URL: [Link]

  • Title: Framework for In Silico Toxicity Screening of Novel Odorants Source: MDPI URL: [Link]

Troubleshooting & Optimization

Improving the scalability of 2-(tetrahydrofuran-3-yloxy)acetic acid production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scalable Production of 2-(Tetrahydrofuran-3-yloxy)acetic Acid

Overview This technical support guide is designed for process chemists, researchers, and drug development professionals tasked with scaling up the synthesis of 2-(tetrahydrofuran-3-yloxy)acetic acid. Transitioning from a medicinal chemistry route to a pilot-plant scalable route requires careful mitigation of thermal hazards, byproduct formation, and purification bottlenecks.

Part 1: Frequently Asked Questions (Reaction Design & Solvent Selection)

Q1: Why is the traditional lab-scale method (NaH in DMF/THF) unsuitable for multi-kilogram production? A1: In medicinal chemistry, the Williamson ether synthesis is frequently performed using sodium hydride (NaH) to deprotonate 3-hydroxytetrahydrofuran, followed by alkylation with an ester like ethyl bromoacetate[1]. At scale, this presents three critical failure points:

  • Hydrogen Gas Evolution: Deprotonation with NaH generates stoichiometric hydrogen gas, posing a severe explosion hazard in standard batch reactors.

  • Thermal Runaway: The deprotonation is highly exothermic. If the substrate accumulates before initiation, a sudden temperature spike can lead to a runaway reaction.

  • Solvent Toxicity & Workup: DMF is a Substance of Very High Concern (SVHC) due to its reprotoxicity. Furthermore, its high boiling point makes solvent removal energy-intensive and complicates crystallization.

Q2: What is the recommended scalable alternative for the etherification step? A2: We recommend employing a Solid-Liquid-Liquid Phase Transfer Catalysis (SLL-PTC) system[2]. By using 50% aqueous sodium hydroxide (NaOH) as the base, toluene as the organic solvent, and tetrabutylammonium bromide (TBAB) as the phase transfer catalyst, you eliminate the need for NaH and DMF. You can also directly use chloroacetic acid instead of an ester, bypassing the subsequent saponification step and generating the product in a single transformation[3],[4].

Part 2: Troubleshooting Guide & Experimental Pitfalls

Issue 1: Low Yield Due to Excessive Glycolic Acid Formation

  • Symptom: HPLC analysis shows less than 60% conversion of 3-hydroxytetrahydrofuran, with a massive peak corresponding to glycolic acid in the aqueous waste stream.

  • Causality: Chloroacetic acid is highly susceptible to nucleophilic attack by hydroxide ions (hydrolysis) at elevated temperatures. If the reaction temperature exceeds 35°C during the addition of chloroacetic acid, the rate of hydrolysis outpaces the rate of the desired Williamson etherification.

  • Solution: Implement a self-validating temperature control loop. Pre-cool the biphasic mixture to 15°C. Add the chloroacetic acid as a solution in toluene dropwise, ensuring the internal temperature never exceeds 25°C.

Issue 2: Poor Phase Separation During Workup

  • Symptom: After the reaction is complete and water is added, the toluene/aqueous interface is obscured by a thick emulsion.

  • Causality: Emulsions in this system are typically caused by the precipitation of TBAB salts or the formation of trace polymeric byproducts from the degradation of the tetrahydrofuran ring under harsh basic conditions.

  • Solution: Dilute the reaction mixture with additional water to dissolve precipitated salts. If the emulsion persists, filter the entire biphasic mixture through a pad of Celite before attempting separation.

Part 3: Step-by-Step Scalable Methodology

Protocol: PTC-Mediated Synthesis of 2-(Tetrahydrofuran-3-yloxy)acetic Acid

Self-Validating Logic: This protocol leverages the differential solubility of the starting materials and the final product. The product is formed as a water-soluble sodium salt, keeping it in the aqueous phase away from unreacted organic impurities, allowing for a chromatography-free purification.

  • Reactor Preparation: Charge a jacketed reactor with 3-hydroxytetrahydrofuran (1.0 eq) and Toluene (5 volumes).

  • Catalyst & Base Addition: Add Tetrabutylammonium bromide (TBAB, 0.05 eq). Begin vigorous agitation (critical for PTC efficiency) and slowly charge 50% w/w aqueous NaOH (3.5 eq). Note: The excess base accounts for the deprotonation of the alcohol and the carboxylic acid, plus a buffer against hydrolysis.

  • Alkylation: Cool the reactor to 15°C. Slowly add a solution of Chloroacetic acid (1.2 eq) in Toluene (2 volumes) over 2 hours. Maintain internal temperature < 25°C.

  • Maturation: Warm the reaction to 40°C and stir for 8 hours. Validation check: Sample the organic layer for GC analysis; 3-hydroxytetrahydrofuran should be < 2%.

  • Phase Separation: Add Water (3 volumes) to dissolve any suspended salts. Stop agitation and allow phases to split. Discard the upper Toluene layer (contains unreacted alcohol and organic impurities).

  • Acidification & Extraction: Cool the aqueous layer to 10°C. Slowly add 6M HCl until the pH reaches 2.0. Extract the acidified aqueous layer with Ethyl Acetate (3 x 4 volumes).

  • Crystallization: Concentrate the combined Ethyl Acetate layers under reduced pressure to 2 volumes. Add Heptane (4 volumes) dropwise to induce crystallization. Filter and dry the white crystalline solid.

Part 4: Quantitative Data & Yield Comparison

The following table summarizes the process metrics when transitioning from the lab-scale to the scalable PTC route.

MetricLab-Scale (NaH / DMF)Pilot-Scale (PTC / Toluene)Improvement / Causality
Reagents NaH, Ethyl bromoacetate50% NaOH, Chloroacetic acidEliminated H₂ gas hazard; cheaper alkylating agent[4].
Step Count 2 (Alkylation + Hydrolysis)1 (Direct Alkylation)Direct use of chloroacetic acid eliminates saponification.
Overall Yield 65 - 70%82 - 88%Reduced thermal degradation; minimized purification losses.
Purification Silica Gel ChromatographyAcid/Base Extraction & Cryst.Chromatography-free process allows for multi-kg throughput.
E-Factor (Waste) > 45 kg/kg < 15 kg/kg Elimination of DMF and silica gel drastically reduces waste.

Part 5: Process Visualizations

Reaction Workflow & Phase Partitioning

G A 3-Hydroxytetrahydrofuran + Toluene + TBAB B Add 50% aq. NaOH (Biphasic System) A->B C Dose Chloroacetic Acid (Temp < 25°C) B->C D Phase Separation C->D E Organic Phase (Toluene: Impurities) D->E Discard F Aqueous Phase (Product Sodium Salt) D->F Retain G Acidification (HCl to pH 2) F->G H Extraction (EtOAc) & Crystallization G->H I Pure 2-(Tetrahydrofuran-3-yloxy)acetic acid H->I

Caption: Scalable SLL-PTC workflow highlighting phase partitioning for chromatography-free purification.

Troubleshooting Decision Tree: Low Yields

G A Issue: Low Yield of Target Acid B Check Aqueous pH A->B C Check Byproduct Profile A->C D pH < 12: Base Depleted Action: Increase NaOH eq. B->D E High Glycolic Acid (Hydrolysis of Alkylating Agent) C->E F Action: Lower Dosing Temp to < 25°C E->F G Action: Increase Agitation for Better PTC Transfer E->G

Caption: Diagnostic decision tree for identifying and resolving low yields during the PTC etherification.

References

  • Williamson ether synthesis. Wikipedia. Available at:[Link]

  • Discovery of DNL343: A Potent, Selective, and Brain-Penetrant eIF2B Activator Designed for the Treatment of Neurodegenerative Diseases. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • Synthesis Optimization, Scale-Up, and Catalyst Screening Efforts toward the MGAT2 Clinical Candidate, BMS-963272. Organic Process Research & Development - ACS Publications. Available at:[Link]

  • Cotton Fabric-Supported Cationic Acrylate Polymer as an Efficient and Recyclable Catalyst for Williamson Ether Synthesis Reaction in Solid–Liquid–Liquid Phase Transfer Catalysis System. PMC. Available at:[Link]

Sources

Stability issues of 2-(Oxolan-3-yloxy)acetic acid in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 2-(Oxolan-3-yloxy)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in aqueous solutions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Introduction to the Stability of 2-(Oxolan-3-yloxy)acetic acid

2-(Oxolan-3-yloxy)acetic acid is a molecule of interest in pharmaceutical research, incorporating a stable cyclic ether (tetrahydrofuran, also known as oxolane) and a carboxylic acid functional group. Understanding its stability in aqueous solutions is critical for the development of safe, effective, and stable pharmaceutical formulations. While direct stability studies on 2-(Oxolan-3-yloxy)acetic acid are not extensively available in public literature, this guide synthesizes established principles of forced degradation studies and the known chemistry of its constituent functional groups to provide a robust framework for its stability assessment. Much of the specific stability profile discussed is based on data from its positional isomer, 2-(Tetrahydrofuran-2-yl)acetic acid, which is expected to have a similar stability profile.[1]

Troubleshooting Guide & FAQs

This section addresses common questions and issues related to the stability of 2-(Oxolan-3-yloxy)acetic acid in aqueous solutions.

FAQs

Q1: What are the most likely degradation pathways for 2-(Oxolan-3-yloxy)acetic acid in an aqueous solution?

A1: Based on its structure, the two primary potential degradation pathways are hydrolysis of the ether linkage and oxidative degradation of the tetrahydrofuran ring. However, cyclic ethers like tetrahydrofuran are generally stable and resistant to hydrolysis except under harsh acidic conditions. Therefore, the most probable degradation pathway under typical experimental conditions is oxidation, which can lead to the opening of the tetrahydrofuran ring.

Q2: How does pH affect the stability of 2-(Oxolan-3-yloxy)acetic acid?

A2: 2-(Oxolan-3-yloxy)acetic acid is expected to be relatively stable across a wide pH range.

  • Acidic Conditions: The ether linkage is generally stable to acid-catalyzed hydrolysis under mild acidic conditions. Significant degradation would likely require strong acids and elevated temperatures. The carboxylic acid group is also stable under these conditions.

  • Basic Conditions: In basic media, while functional groups like esters are susceptible to hydrolysis, ethers and carboxylic acids are generally stable.[1] Therefore, 2-(Oxolan-3-yloxy)acetic acid is expected to exhibit high stability in basic solutions.

Q3: Is 2-(Oxolan-3-yloxy)acetic acid sensitive to temperature?

A3: Cyclic ethers are known for their thermal stability. Significant degradation is not expected under typical accelerated thermal stress conditions (e.g., 60°C).

Q4: What is the expected impact of light on the stability of this compound?

A4: While a formal photostability study is recommended, compounds with similar structures are not typically considered to be highly photosensitive. However, as part of a comprehensive stability assessment, exposure to a light source under controlled conditions is necessary to confirm this.

Q5: I am observing unexpected peaks in my chromatogram when analyzing a solution of 2-(Oxolan-3-yloxy)acetic acid. What could be the cause?

A5: Unexpected peaks could arise from several sources:

  • Degradation Products: If your solution has been stored for an extended period, at elevated temperatures, or exposed to oxidative conditions, you may be observing degradation products. The primary suspect would be a ring-opened product resulting from oxidation.[1]

  • Impurities: The starting material may contain impurities. Always check the certificate of analysis for your compound.

  • Interaction with Excipients: If your formulation contains other components, there could be interactions leading to new products.

  • Contamination: Ensure your glassware and solvents are clean and free of contaminants.

Troubleshooting Common Experimental Issues
IssuePossible Cause(s)Recommended Action(s)
Loss of compound over time in aqueous solution Oxidative degradation, especially if exposed to air/oxygen.- Prepare fresh solutions for each experiment.- Degas your solvents and/or work under an inert atmosphere (e.g., nitrogen or argon).- Store stock solutions at low temperatures (2-8 °C) and protected from light.
Inconsistent analytical results - Instability of the compound in the analytical mobile phase.- Adsorption to vials or tubing.- Inconsistent sample preparation.- Evaluate the stability of the compound in your chosen mobile phase over the course of the analytical run.- Use silanized glass vials to minimize adsorption.- Ensure a consistent and validated sample preparation procedure.
Formation of an unknown major degradant Unexpected reactivity or a degradation pathway not previously considered.- Perform a forced degradation study to systematically identify the conditions that lead to the formation of the degradant.- Use techniques like LC-MS/MS to identify the structure of the unknown peak.

Experimental Protocols for Stability Assessment

A forced degradation study is essential to understand the intrinsic stability of 2-(Oxolan-3-yloxy)acetic acid.[2][3]

Forced Degradation Workflow

The following diagram outlines a typical workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Data Evaluation API 2-(Oxolan-3-yloxy)acetic acid Solution Prepare Stock Solution (e.g., 1 mg/mL in water or suitable solvent) API->Solution Thermal Thermal Stress (e.g., 60°C, solid state) API->Thermal Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Solution->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Solution->Base Oxidation Oxidative Degradation (e.g., 3% H2O2, RT) Solution->Oxidation Photo Photolytic Stress (ICH Q1B guidelines) Solution->Photo Neutralize Neutralize (for Acid/Base samples) Acid->Neutralize Base->Neutralize Dilute Dilute to working concentration Oxidation->Dilute Thermal->Dilute Photo->Dilute Neutralize->Dilute HPLC Analyze by Stability-Indicating HPLC-UV/MS Dilute->HPLC Identify Identify Degradants HPLC->Identify Quantify Quantify Degradation HPLC->Quantify Pathway Elucidate Degradation Pathway Identify->Pathway

Caption: A typical experimental workflow for a forced degradation study.

Step-by-Step Protocols

1. Acidic Conditions

  • Protocol: Prepare a solution of 2-(Oxolan-3-yloxy)acetic acid (e.g., 1 mg/mL) in 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. At specified time points (e.g., 0, 4, 8, 12, and 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M sodium hydroxide, and dilute it with the mobile phase for HPLC analysis.[1]

  • Expected Outcome: High stability is expected. The ether linkage is generally stable under these conditions.[1]

2. Basic Conditions

  • Protocol: Prepare a solution of 2-(Oxolan-3-yloxy)acetic acid (e.g., 1 mg/mL) in 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. At specified time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M hydrochloric acid, and dilute for HPLC analysis.[1]

  • Expected Outcome: High stability is expected as ethers and carboxylic acids are generally stable in basic media.[1]

3. Oxidative Conditions

  • Protocol: Prepare a solution of 2-(Oxolan-3-yloxy)acetic acid (e.g., 1 mg/mL) in a suitable solvent and add hydrogen peroxide to a final concentration of 3%. Keep the solution at room temperature and analyze at various time points.

  • Expected Outcome: This is the most likely condition to cause degradation. The tetrahydrofuran ring is susceptible to oxidation, which may lead to ring-opening.[1]

4. Thermal Conditions

  • Protocol: Store a solid sample of 2-(Oxolan-3-yloxy)acetic acid in a controlled temperature oven at 60°C. Withdraw samples at specified time points, dissolve in a suitable solvent, and analyze by HPLC.[1]

  • Expected Outcome: High stability is expected.[1]

Potential Degradation Pathway

Based on the chemical properties of the functional groups, the most probable degradation pathway involves oxidation of the tetrahydrofuran ring.

Degradation_Pathway cluster_main Potential Oxidative Degradation of 2-(Oxolan-3-yloxy)acetic acid Parent 2-(Oxolan-3-yloxy)acetic acid C₆H₁₀O₄ Oxidant [O] (e.g., H₂O₂) Intermediate Hydroperoxide Intermediate Parent->Intermediate Oxidation RingOpening Ring Opening Product Ring-Opened Product(s) Intermediate->Product Rearrangement

Caption: A plausible oxidative degradation pathway for 2-(Oxolan-3-yloxy)acetic acid.

Summary of Expected Stability

The following table summarizes the expected stability of 2-(Oxolan-3-yloxy)acetic acid based on the stability of its positional isomer and general chemical principles.

Stress ConditionReagents/ParametersExpected StabilityPotential Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°CHighMinimal degradation expected
Base Hydrolysis 0.1 M NaOH, 60°CHighMinimal degradation expected
Oxidation 3% H₂O₂, Room Temp.Moderate to LowRing-opened products
Thermal 60°C, solid stateHighMinimal degradation expected
Photolytic ICH Q1BHigh (to be confirmed)To be determined

References

  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1). Pharmaceutical Technology.
  • Biodegradation of Haloacetic Acids and Potential Applicability to Drinking Water Tre
  • Photodegradation of haloacetic acids in w
  • Thermal degradation of haloacetic acids in water.
  • Thermal degradation of haloacetic acids in w
  • Biodegradation of haloacetic acids by bacterial isolates and enrichment cultures from drinking w
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • Forced Degradation Studies for Biopharmaceuticals. (2026, March 12).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025, November 10). Drug Discovery & Development.
  • Assessing the stability of 2-(Tetrahydrofuran-2-yl)acetic acid under various reaction conditions. Benchchem.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. (2020, April 15). Journal of Drug Delivery and Therapeutics.
  • HYDROLYSIS REACTIONS. (2018, February 19).
  • Enantioselective chemoenzymatic synthesis of 3-hydroxytetrahydrofurans. CORA.
  • Process for the preparation of 3-hydroxytetrahydrofuran.
  • Strategies to Control Alkoxy Radical-Initiated Relay Cyclizations for the Synthesis of Oxygenated Tetrahydrofuran Motifs. (2014, December 16). The Journal of Organic Chemistry.
  • Decoding 3-Hydroxytetrahydrofuran CAS 453-20-3: Market Signals and Growth Algorithms (2025-2032). Apiary.
  • Preparation method of (S)-3-hydroxytetrahydrofuran. (2018, April 20).
  • 3-Hydroxytetrahydrofuran. Wikipedia.
  • Tetrahydrofuran. Wikipedia.
  • Acetic Acid as a Highly Reactive and Easily Separable Catalyst for the Oxidative Cleavage of Tetrahydrofuran-2-methanols to γ-Lactones. University of Toyama.
  • tetrahydrofuran thf solvent: Topics by Science.gov.
  • A New Series of Aryloxyacetic Acids Endowed with Multi-Target Activity towards Peroxisome Proliferator-Activated Receptors (PPARs), Fatty Acid Amide Hydrolase (FAAH), and Acetylcholinesterase (AChE). PMC.
  • (S)-2-((Tetrahydrofuran-3-yl)oxy)acetic acid. BLDpharm.
  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.

Sources

Technical Support Center: Resolving Poor Solubility of 2-(Oxolan-3-yloxy)acetic Acid in Biological Assays

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the solubility of 2-(Oxolan-3-yloxy)acetic acid (CAS: 766539-53-1) during in vitro and cell-based assays.

At first glance, this compound presents a paradox: it possesses a highly hydrophilic computed LogP (-0.3)[1], yet researchers routinely report precipitation, erratic assay readouts, or apparent insolubility when introducing it to biological media. This issue stems entirely from the molecule's structural features—a tetrahydrofuran (oxolane) ring coupled with an ionizable carboxylic acid moiety. Its solubility is strictly governed by pH-dependent ionization, susceptibility to "solvent shock" when transitioning from organic stocks to aqueous media[2], and its propensity to coordinate with divalent cations[3].

This guide provides the mechanistic causality behind these solubility issues and offers self-validating protocols to ensure your compound remains fully in solution.

Part 1: Diagnostic Overview & Physicochemical Profile

To troubleshoot solubility, we must first understand the thermodynamic and kinetic boundaries of the molecule. The table below summarizes the quantitative physicochemical data dictating the behavior of 2-(Oxolan-3-yloxy)acetic acid in solution.

PropertyValueImpact on Biological Assays
Molecular Formula C6H10O4Small polar molecule; highly sensitive to the local ionic environment and buffer capacity.
Molecular Weight 146.14 g/mol High molarity is achieved at a very low mass, making it easy to accidentally exceed the buffering capacity of weak assay media.
LogP (Computed) -0.3Inherently hydrophilic. Poor solubility is rarely due to lipophilicity, but rather the physical state of the un-ionized free acid.
Estimated pKa ~3.5 – 4.0Exists as an un-ionized, less soluble free acid in pure water (which drops the pH), but converts to a highly soluble carboxylate anion at physiological pH (7.4)[4].
Part 2: Troubleshooting Workflow

The following decision tree outlines the logical progression for preparing and diluting 2-(Oxolan-3-yloxy)acetic acid to prevent precipitation.

G Start Start: Solid 2-(Oxolan-3-yloxy)acetic acid Stock Prepare 100 mM Stock in Anhydrous DMSO Start->Stock BufferCheck Is the assay buffer strongly buffered (e.g., >= 50 mM HEPES/Tris)? Stock->BufferCheck DirectDilute Dilute directly with rapid vortexing (Avoid DMSO shock) BufferCheck->DirectDilute Yes (pH 7.4) PreNeutralize Pre-neutralize stock with 1 eq. NaOH or use higher capacity buffer BufferCheck->PreNeutralize No (e.g., pure water/saline) CationCheck Does media contain high Ca2+/Mg2+? DirectDilute->CationCheck PreNeutralize->CationCheck Precipitation Risk of carboxylate-metal precipitation. Add dropwise & monitor OD600. CationCheck->Precipitation Yes (e.g., HBSS, Tyrode's) Success Fully Solubilized Compound Ready for Assay CationCheck->Success No Precipitation->Success Resolved via slow titration

Workflow for solubilizing 2-(Oxolan-3-yloxy)acetic acid in biological assays.
Part 3: Step-by-Step Methodologies

Every protocol below is designed as a self-validating system . By incorporating specific checkpoints, you can empirically confirm that the compound is in solution before applying it to your biological target.

Protocol A: Preparation of a Kinetically Stable Master Stock

Causality: The free acid form of 2-(Oxolan-3-yloxy)acetic acid can be slow to dissolve in purely aqueous media due to crystal lattice energy. Dimethyl sulfoxide (DMSO) is an ideal aprotic solvent that disrupts intermolecular hydrogen bonding, providing a kinetically stable stock[5].

  • Weighing: Weigh the desired mass of 2-(Oxolan-3-yloxy)acetic acid in a low-humidity environment.

  • Solvation: Add anhydrous, cell-culture grade DMSO to achieve a 100 mM concentration. Critical Note: Ensure the DMSO is strictly anhydrous. Water uptake in DMSO leads to compound degradation or precipitation over repeated freeze-thaw cycles[5].

  • Agitation: Vortex gently at room temperature until the solution is completely clear. Do not heat above 40°C to avoid thermal degradation of the ether linkage.

  • Storage: Aliquot into single-use amber vials and store at -20°C.

Protocol B: Aqueous Dilution & Prevention of "DMSO Shock"

Causality: When a concentrated DMSO stock of a carboxylic acid is rapidly injected into an aqueous buffer, the local concentration of the compound exceeds its kinetic solubility before the solvent can diffuse. This causes immediate precipitation, known as "solvent shock"[2]. Furthermore, if the buffer capacity is low, the un-ionized acid will drop the local pH, further driving the compound out of solution[4].

  • Temperature Equilibration: Ensure your assay buffer (e.g., PBS, HEPES, or DMEM) is pre-warmed to 37°C. Cold buffers drastically reduce the kinetic solubility limit.

  • Dropwise Addition: Add the DMSO stock dropwise to the aqueous buffer while continuously vortexing or stirring. Never add the aqueous buffer directly into the DMSO stock vial.

  • Limit Solvent Concentration: Maintain a final DMSO concentration of ≤1% (v/v) to prevent cellular toxicity and solvent-induced protein precipitation[6].

  • Self-Validation (Turbidimetry): After dilution, measure the absorbance of the compound-spiked buffer versus a blank buffer at 600 nm (OD600). An OD600 > 0.05 indicates light scattering from invisible micro-precipitates. If OD600 > 0.05, your kinetic solubility has been exceeded, and you must lower the final concentration or increase the buffer capacity.

Protocol C: Managing Divalent Cation Chelation

Causality: Carboxylic acids interact strongly with divalent cations like Ca²⁺ and Mg²⁺ present in biological media (e.g., HBSS or Tyrode's solution), forming poorly soluble organometallic complexes[3].

  • Intermediate Dilution: If your assay requires high calcium (e.g., GPCR calcium flux assays), prepare a 10x intermediate dilution of the compound in a cation-free buffer (like standard PBS without Ca/Mg) first.

  • Slow Spiking: Slowly spike the 10x intermediate into the final calcium-containing assay media immediately before the assay begins.

  • Self-Validation (Microscopy): Place a 10 µL drop of the final assay medium on a glass slide and observe under a phase-contrast microscope at 20x magnification. The absence of crystalline shards or amorphous aggregates confirms that cation-chelation precipitation has been avoided.

Part 4: Frequently Asked Questions (FAQs)

Q1: I tried dissolving the free acid directly in unbuffered water, but it won't fully dissolve. Why? A: At its estimated pKa of ~3.5–4.0, dissolving the free acid in unbuffered water rapidly drops the pH of the solution. As the pH drops below the pKa, the compound is forced into its un-ionized, less soluble state[4]. To resolve this, either use a strongly buffered solution (pH 7.4) or slowly titrate the aqueous suspension with equimolar NaOH to form the highly soluble sodium salt in situ.

Q2: My compound crashes out when I add it to cold cell culture media. How do I fix this? A: This is a classic thermodynamic issue combined with "solvent shock"[2]. The solubility limit of 2-(Oxolan-3-yloxy)acetic acid decreases significantly at 4°C. Always pre-warm your culture media to 37°C before adding the DMSO stock. If you must use cold media to preserve biological activity, perform a serial dilution: first dilute the DMSO stock 1:10 in room-temperature PBS, then add that intermediate to your cold media.

Q3: Can the DMSO used for the stock solution affect my biological target or assay readout? A: Yes. DMSO can act as a differential inhibitor in enzymatic assays and can induce oxidative stress or membrane changes in cell-based assays (such as in Saccharomyces cerevisiae or mammalian cells) at concentrations above 1% (v/v)[7]. For 2-(Oxolan-3-yloxy)acetic acid, if you need to test at high concentrations (e.g., >10 mM) where keeping DMSO <1% is impossible, you must synthesize or prepare the sodium salt of the compound, which can be dissolved directly in aqueous buffers without the need for an organic co-solvent.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 63556415, 2-(Oxolan-3-yloxy)acetic acid" PubChem. Available at:[Link]

  • Di, L., & Kerns, E. H. "Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization" Drug Discovery Today. Available at:[Link]

  • Daldrup et al. "pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media" MDPI Crystals. Available at:[Link]

  • Matej et al. "Studying Target–Engagement of Anti-Infectives by Solvent-Induced Protein Precipitation and Quantitative Mass Spectrometry" ACS Infectious Diseases. Available at:[Link]

  • Schwierz et al. "Molecular insight into carboxylic acid–alkali metal cations interactions: reversed affinities and ion-pair formation revealed by non-linear optics and simulations" Physical Chemistry Chemical Physics (RSC). Available at:[Link]

  • Murata et al. "Dimethyl sulfoxide induces oxidative stress in the yeast Saccharomyces cerevisiae" FEMS Yeast Research (Oxford Academic). Available at:[Link]

Sources

Managing reaction exotherms in the synthesis of 2-(tetrahydrofuran-3-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center . As a Senior Application Scientist, I have designed this portal to address the specific thermal and kinetic challenges associated with the synthesis of 2-(tetrahydrofuran-3-yloxy)acetic acid.

Synthesizing this compound via a Williamson ether coupling presents significant thermal hazards. The process is driven by two highly exothermic events: the deprotonation of tetrahydrofuran-3-ol by a strong base (e.g., Sodium Hydride) and the subsequent bimolecular nucleophilic substitution (SN2) alkylation[1]. Failure to manage these exotherms can lead to thermal runaway, reagent degradation, and severe safety incidents.

Below, you will find our interactive troubleshooting guides, self-validating protocols, and process engineering FAQs to ensure a safe, high-yield scale-up.

📊 Process Workflow & Thermal Causality

ExothermManagement N1 Tetrahydrofuran-3-ol (Substrate) N2 NaH Addition (Deprotonation) N1->N2 Base N3 PAT H2 Monitoring (Self-Validation) N2->N3 Exotherm & H2 Gas N4 Alkoxide Intermediate (Stable at 0-5°C) N3->N4 H2 Ceases N5 Electrophile Dosing (e.g., t-Butyl bromoacetate) N4->N5 Ready for Alkylation N6 SN2 Alkylation (Secondary Exotherm) N5->N6 Controlled Dosing N7 Continuous Flow / Jacket Cooling (Tj < Tr) N6->N7 Heat Generation N8 2-(tetrahydrofuran-3-yloxy)acetic acid (Final Product) N7->N8 Hydrolysis & Workup

Exotherm causality and thermal control checkpoints in Williamson ether synthesis.

🛠️ Troubleshooting Guide: Exotherm Anomalies

Q: My reaction temperature spikes uncontrollably when adding chloroacetic acid to the alkoxide mixture. How do I prevent this?

  • Root Cause & Causality: If you are using free chloroacetic acid, the first equivalent of your base is rapidly consumed by the carboxylic acid proton. This acid-base neutralization is instantaneous and violently exothermic. If added too quickly, the heat of neutralization exceeds the reactor's jacket cooling capacity, leading to a thermal runaway[2].

  • Corrective Action: Switch to an esterified electrophile (e.g., tert-butyl bromoacetate or ethyl chloroacetate). This eliminates the carboxylic acid neutralization exotherm entirely. You can safely hydrolyze the ester post-alkylation.

Q: We are scaling up the NaH deprotonation step, but the reaction mixture is accumulating unreacted NaH, leading to a delayed, massive exotherm. What is happening?

  • Root Cause & Causality: This is a classic "delayed exotherm." At larger scales, the surface-area-to-volume ratio decreases, meaning heat cannot be dissipated efficiently[2]. If the reaction temperature (Tr) drops too low during initial cooling, the deprotonation kinetics stall. Unreacted NaH and tetrahydrofuran-3-ol accumulate. When the mixture eventually warms, the accumulated reagents react simultaneously, overwhelming the cooling jacket (Tj)[2].

  • Corrective Action: Implement Process Analytical Technology (PAT) to monitor hydrogen off-gas[3]. Do not proceed with electrophile addition until H2 evolution matches the theoretical stoichiometric yield.

🧪 Deep-Dive: Self-Validating Experimental Protocol

To safely synthesize 2-(tetrahydrofuran-3-yloxy)acetic acid, we utilize a two-stage protocol using tert-butyl bromoacetate to decouple the deprotonation exotherm from the alkylation exotherm.

Phase 1: Alkoxide Generation

  • Purge & Load: Flush a jacketed reactor with N2. Charge 1.0 eq of tetrahydrofuran-3-ol and anhydrous THF[4].

    • Causality: Anhydrous conditions prevent parasitic, highly exothermic reactions between NaH and atmospheric moisture[3].

  • Temperature Equilibration: Set the cooling jacket (Tj) to 0 °C. Wait until the internal reaction temperature (Tr) stabilizes at ≤ 5 °C.

  • Base Dosing: Add 1.1 eq of NaH (60% dispersion in mineral oil) in small, discrete portions.

    • Self-Validating Check: Monitor the H2 off-gas via an online mass flow meter or bubbler[3]. Do not add the next portion until gas evolution from the previous portion has completely ceased.

  • Thermal Verification: Ensure Tr does not exceed 10 °C.

    • Self-Validating Check: A deviation where Tr rises despite Tj cooling indicates an accumulating, uncontrolled exotherm[2]. Pause addition immediately if Tr > 10 °C.

Phase 2: Alkylation & Hydrolysis 5. Electrophile Addition: Slowly dose 1.1 eq of tert-butyl bromoacetate via an addition funnel over 60–90 minutes.

  • Causality: Dropwise addition controls the SN2 reaction rate, preventing a sudden thermal spike[5].

  • Reaction Monitoring: Maintain Tr at 15–20 °C.

    • Self-Validating Check: Analyze via HPLC. The reaction is complete when the tetrahydrofuran-3-ol peak is <1%.

  • Quench: Cool the reactor to 0 °C. Dilute with an unreactive solvent (e.g., toluene), then slowly add isopropanol to safely quench residual NaH[6].

    • Self-Validating Check: The quench is complete when the dropwise addition of water produces zero bubbling[6].

  • Hydrolysis: Treat the resulting ester with 2M NaOH in THF/H2O, followed by acidification with HCl to pH 2 to precipitate and extract the final 2-(tetrahydrofuran-3-yloxy)acetic acid.

📈 Quantitative Thermal Management Parameters

Process StepReagents InvolvedThermal Risk ProfilePrimary Control StrategySelf-Validation Metric
Deprotonation NaH + Tetrahydrofuran-3-olHigh (Exothermic + 1L H2 gas per gram of NaH)Portion-wise addition; Tj set to 0 °CH2 evolution matches theoretical volume[3].
Alkylation Alkoxide + t-Butyl bromoacetateModerate (SN2 Exotherm)Dropwise addition over 1-2 hoursTr remains within 5 °C of Tj[2].
Quenching Excess NaH + IsopropanolHigh (Violent H2 release if rushed)Dilution; slow addition of weak proton sourceComplete cessation of bubbling upon water addition[6].

💡 Process Engineering FAQs

Q: Why is my reaction yield low when using free chloroacetic acid instead of an ester? A: Using free chloroacetic acid requires two equivalents of base. The first equivalent deprotonates the carboxylic acid, forming a carboxylate salt. This salt is poorly soluble in solvents like THF, leading to a heterogeneous mixture that traps unreacted reagents. Furthermore, the heat generated by this rapid acid-base neutralization can cause localized hot spots, leading to the thermal degradation of the tetrahydrofuran-3-ol substrate.

Q: Can we use continuous flow chemistry to manage the exotherm during scale-up? A: Yes. In batch processes, exothermic reactions like the SN2 Williamson ether synthesis require time-inefficient dropwise addition to prevent thermal runaway[5]. Continuous flow reactors possess a significantly higher surface-area-to-volume ratio, resulting in vastly improved heat-transfer coefficients[5]. By pumping the pre-formed alkoxide and the electrophile into a flow reactor (e.g., a Coflore ACR), you can precisely modulate the residence time and maintain isothermal conditions, virtually eliminating the risk of a delayed exotherm[5].

📚 References

  • The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. ACS Publications.3

  • Managing Hazards for Scale Up of Chemical Manufacturing Processes. ACS Publications.2

  • Sodium Hydride - Standard Operating Procedure. UC Santa Barbara (UCSB).6

  • Williamson ether synthesis. Wikipedia.1

  • Handling Reaction Exotherms – A Continuous Approach. Chemical Industry Journal.5

  • The Williamson Ether Synthesis. Master Organic Chemistry.4

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Comparative Analysis of 2-(Oxolan-3-yloxy)acetic Acid and its Positional Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of medicinal chemistry and drug discovery, the subtle art of molecular architecture plays a pivotal role in determining a compound's biological activity and physicochemical properties. The substitution pattern on a scaffold, even by a single atom's shift, can dramatically alter its interaction with biological targets. This guide delves into a comparative study of 2-(Oxolan-3-yloxy)acetic acid and its principal positional isomers. These structures, featuring an oxolane (tetrahydrofuran) ring linked to an acetic acid moiety, represent a class of compounds with potential applications stemming from their structural similarity to biologically active phenoxyacetic acids.[1][2][3]

While direct head-to-head comparative studies on this specific set of isomers are not extensively documented in current literature, this guide provides a comprehensive framework for their synthesis, characterization, and evaluation. As a Senior Application Scientist, my objective is to equip you with the strategic rationale and detailed methodologies required to conduct a robust comparative analysis, thereby enabling informed decisions in your research and development endeavors.

The Isomers in Focus

The primary isomers under consideration are defined by the attachment point of the acetic acid group to the oxolane ring, either via an ether linkage or a direct carbon-carbon bond, and the position on the heterocyclic ring.

Isomer NameStructureLinkage Type
2-(Oxolan-3-yloxy)acetic acid 2-(Oxolan-3-yloxy)acetic acidEther
2-(Oxolan-2-yloxy)acetic acid 2-(Oxolan-2-yloxy)acetic acidEther
2-(Oxolan-3-yl)acetic acid 2-(Oxolan-3-yl)acetic acidC-C
2-(Oxolan-2-yl)acetic acid 2-(Oxolan-2-yl)acetic acidC-C

Part 1: Strategic Synthesis of the Isomers

A robust comparative study begins with the efficient and verifiable synthesis of each isomer. The choice of synthetic route is dictated by the nature of the chemical linkage.

Synthesis of Ether-Linked Isomers: The Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers and is the most logical approach for the ether-linked isomers.[4] This SN2 reaction involves the reaction of an alkoxide with a primary alkyl halide.

Reaction Scheme:

Caption: Proposed Williamson Ether Synthesis Workflow.

Detailed Protocol:

  • Deprotonation: To a stirred solution of the respective oxolan-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 1.1 eq) portion-wise. Allow the reaction to warm to room temperature and stir for 1 hour. The choice of a strong, non-nucleophilic base like NaH ensures complete formation of the alkoxide.

  • Nucleophilic Substitution: In a separate flask, dissolve tert-butyl bromoacetate (1.2 eq) in anhydrous dimethylformamide (DMF). Add the freshly prepared sodium oxolan-olate solution dropwise at room temperature. The use of a polar aprotic solvent like DMF facilitates the SN2 reaction. Monitor the reaction by thin-layer chromatography (TLC).

  • Work-up and Purification (Ester): Upon completion, quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude ester by column chromatography.

  • Hydrolysis: Dissolve the purified tert-butyl ester in a suitable solvent (e.g., dichloromethane) and treat with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to cleave the tert-butyl group. Remove the solvent and excess acid under reduced pressure to yield the final carboxylic acid.

Synthesis of C-C Linked Isomers

The synthesis of the carbon-linked isomers requires different strategies, often involving the creation of a carbon-carbon bond.

A common route involves the hydrogenation of a furan precursor, which is then hydrolyzed.

Reaction Scheme:

Caption: Synthesis of 2-(Oxolan-2-yl)acetic acid.

Detailed Protocol:

  • Hydrogenation: Dissolve ethyl 2-furylacetate (1.0 eq) in ethanol and add a catalytic amount of palladium on carbon (Pd/C, 5-10 mol%). Subject the mixture to hydrogenation (H2 gas, balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by GC-MS or NMR).

  • Saponification: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate. Dissolve the resulting crude ester in a mixture of ethanol and water, and add sodium hydroxide (NaOH, 1.5 eq). Stir at room temperature until the ester is fully hydrolyzed.

  • Work-up and Isolation: Acidify the reaction mixture with dilute HCl to pH 2-3 and extract with ethyl acetate. Dry the organic layer, concentrate, and purify the product, if necessary.

This isomer can be synthesized from a suitable precursor like (oxolan-3-yl)methanol.

Reaction Scheme:

Caption: Synthesis of 2-(Oxolan-3-yl)acetic acid.

Detailed Protocol:

  • Halogenation: Convert (oxolan-3-yl)methanol to 3-(bromomethyl)oxolane using a suitable brominating agent such as phosphorus tribromide (PBr3).

  • Cyanation: React the bromide with sodium cyanide (NaCN) in a polar aprotic solvent like DMSO to form 2-(oxolan-3-yl)acetonitrile.

  • Hydrolysis: Hydrolyze the nitrile to the carboxylic acid under acidic conditions (e.g., aqueous sulfuric acid) with heating.

Part 2: Comparative Physicochemical and Spectroscopic Analysis

With all four isomers in hand, a systematic comparison of their properties is essential.

Physicochemical Properties

The position of the ether linkage or the carbon-carbon bond will influence polarity, hydrogen bonding capability, and overall molecular shape, leading to differences in physical properties.

Experimental Protocols:

  • Melting Point/Boiling Point: Determine the melting point for solid compounds using a standard melting point apparatus and the boiling point for liquids under reduced pressure.

  • Solubility: Assess solubility in a range of solvents from nonpolar (e.g., hexane) to polar (e.g., water, ethanol) at a standard temperature.

  • pKa: Determine the acid dissociation constant (pKa) of the carboxylic acid group for each isomer using potentiometric titration.

  • LogP (Octanol-Water Partition Coefficient): Experimentally determine the LogP value using the shake-flask method or reversed-phase HPLC.

Predicted Physicochemical Properties:

Property2-(Oxolan-3-yloxy)acetic acid2-(Oxolan-2-yloxy)acetic acid2-(Oxolan-3-yl)acetic acid2-(Oxolan-2-yl)acetic acid
Molecular Formula C6H10O4C6H10O4C6H10O3C6H10O3
Molecular Weight 146.14146.14130.14130.14
XLogP3-AA (Predicted) -0.3[5]0.20.40.1
pKa (Predicted) ~4.5~4.5~4.8~4.8

Note: Predicted values are sourced from PubChem and other chemical databases and should be experimentally verified.

Spectroscopic Characterization

NMR and IR spectroscopy are indispensable for confirming the isomeric structures. The chemical shifts and coupling patterns in 1H and 13C NMR, along with the vibrational frequencies in IR, will provide a unique fingerprint for each isomer.

Expected Spectroscopic Features:

  • 1H NMR:

    • Ether-linked isomers: Expect a characteristic singlet for the -O-CH2-COOH protons. The chemical shift of the protons on the oxolane ring adjacent to the ether oxygen will be downfield compared to the C-C linked isomers.

    • C-C linked isomers: The -CH2-COOH protons will appear as a doublet or a more complex multiplet depending on the coupling with the adjacent proton on the oxolane ring.

  • 13C NMR: The chemical shifts of the oxolane ring carbons will differ significantly based on their proximity to the electron-withdrawing acetic acid group. The carbonyl carbon of the carboxylic acid will be observable around 170-180 ppm.

  • IR Spectroscopy: All isomers will show a strong, broad O-H stretch for the carboxylic acid (around 2500-3300 cm-1) and a sharp C=O stretch (around 1700-1750 cm-1). The ether-linked isomers will also exhibit a characteristic C-O-C stretch in the fingerprint region (around 1050-1150 cm-1).

Part 3: Comparative Performance Evaluation: Biological Activity

Drawing parallels from the well-studied phenoxyacetic acid class of compounds, these oxolane derivatives may exhibit a range of biological activities, including herbicidal, antibacterial, anti-inflammatory, and cytotoxic effects.[1][2][3] A direct comparative screening is necessary to elucidate the structure-activity relationships (SAR).

Experimental Protocols for Biological Screening

This assay assesses the effect of the compounds on cell viability and is a primary screen for potential anticancer activity.

Workflow:

Caption: MTT Assay Workflow for Cytotoxicity Screening.

This in vivo model is a standard for evaluating acute anti-inflammatory activity.

Workflow:

  • Acclimatize rodents (e.g., rats or mice).

  • Administer the test isomer or a reference drug (e.g., indomethacin) orally or intraperitoneally.

  • After a set time, induce inflammation by injecting carrageenan into the paw.

  • Measure paw volume at regular intervals.

  • Calculate the percentage of inhibition of edema for each isomer compared to the control group.

This assay determines the minimum inhibitory concentration (MIC) of the isomers against various bacterial strains.

Workflow:

  • Prepare serial dilutions of each isomer in a 96-well plate.

  • Inoculate each well with a standardized bacterial suspension.

  • Incubate the plates under appropriate conditions.

  • Determine the MIC as the lowest concentration that inhibits visible bacterial growth.

This assay evaluates the potential of the isomers to inhibit plant growth.

Workflow:

  • Prepare various concentrations of each isomer.

  • Germinate seeds of a model plant (e.g., Arabidopsis thaliana or cress) on filter paper or agar containing the test compounds.

  • Incubate under controlled light and temperature conditions.

  • Measure root length and germination rate after a set period.

  • Calculate the IC50 for growth inhibition.

Conclusion

The comparative study of 2-(Oxolan-3-yloxy)acetic acid and its positional isomers presents a compelling investigation into the structure-property and structure-activity relationships of this novel class of compounds. This guide provides a strategic and methodological framework to empower researchers to conduct a thorough and scientifically rigorous analysis. By systematically synthesizing, characterizing, and evaluating these isomers, the scientific community can unlock their potential in various applications, from pharmaceuticals to agrochemicals. The data generated from these proposed studies will be invaluable in building a comprehensive understanding of how subtle changes in molecular architecture can drive significant differences in chemical behavior and biological performance.

References

  • PubChem. (n.d.). 2-(Oxolan-3-yloxy)acetic acid. National Center for Biotechnology Information. [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. [Link]

  • Sharma, A., & Bhan, M. (2023). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. JETIR. [Link]

  • Wikipedia. (2023, December 2). Phenoxy herbicide. [Link]

  • Silva, L. B., et al. (2018). Bioactivity and molecular properties of Phenoxyacetic Acids Derived from Eugenol and Guaiacol compared to the herbicide 2,4-D. Planta Daninha, 36. [Link]

  • Kumar, D., et al. (2021). Synthesis and evaluation of phenoxy acetic acid derivatives as anti-mycobacterial agents. Archiv der Pharmazie.
  • Moanta, A., & Radu, S. (2008). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. Molecules, 13(7), 1599-1606.
  • Abdel-Aziz, H. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. RSC Medicinal Chemistry.
  • Abdel-Aziz, H. A., et al. (2024). Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents. PMC. [Link]

  • Abdel-Aziz, H. A., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors... Molecules, 29(6), 1309. [Link]

  • Al-Warhi, T., et al. (2023). In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. Molecules, 28(21), 7310. [Link]

  • Rather, G. A., et al. (2021). Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives... Future Journal of Pharmaceutical Sciences, 7(1), 32. [Link]

  • Request PDF. (2025, August 6). New Phenoxyacetic Acid Analogues with Antimicrobial Activity. [Link]

  • Lee, H., & Lee, S. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

  • Shao, Y., & Marriott, P. (2003). Separation of positional isomers by the use of coupled shape-selective stationary phase columns. Analytical and Bioanalytical Chemistry, 375(5), 635-42. [Link]

  • Supporting Information. (n.d.). 3 - Supporting Information. [Link]

  • Supporting Information. (n.d.). Wiley-VCH. [Link]

  • PubChem. (n.d.). 2-(oxolan-3-yloxy)acetic acid (C6H10O4). PubChemLite. [Link]

  • ResearchGate. (n.d.). Study on Synthesis Of Oxetan-3-ol. [Link]

  • Application of 1H NMR in medicine: Magnetic Resonance Imaging (MRI). (n.d.). [Link]

  • PharmacologyOnLine. (2020, December 30). NMR spectroscopy and antioxidant activity of flavanones and flavones isolated from Chromolaena tacotana (Klatt) R.M. King &. [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

  • ResearchGate. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. [Link]

  • Supporting Information. (n.d.). 2 - Supporting Information. [Link]

  • AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]

  • Chromatography Forum. (2017, December 14). separation of positional isomers. [Link]

  • SpectraBase. (n.d.). Y-[ALLOX-(3)] - Optional[13C NMR] - Chemical Shifts. [Link]

  • Synthesis of Oxasilolanes by TBAT-Catalyzed Hydroxyl-Directed Hydrosilylation. (n.d.). PMC. [Link]

  • ResearchGate. (n.d.). 13C-nmr Chemical Shifts of 1, 2, and 3. [Link]

  • RSC Publishing. (n.d.). DFT approach towards accurate prediction of 1H/13C NMR chemical shifts for dipterocarpol oxime. [Link]

  • Synergistic Combination of NAPROC-13 and NMR 13C DFT Calculations: A Powerful Approach for Revising the Structure of Natural Products. (n.d.). PMC. [Link]

Sources

A Comparative Analysis of 2- and 3-Substituted Oxolane Acetic Acids: Unraveling the Impact of Positional Isomerism on Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into the structure-activity relationships of substituted oxolane acetic acids reveals that the seemingly subtle shift of an acetic acid moiety from the 2- to the 3-position of the oxolane (tetrahydrofuran) ring can profoundly influence their biological profiles. This guide provides a comprehensive comparison of these two classes of compounds, synthesizing available data on their synthesis, biological activities, and underlying mechanisms of action. While direct comparative studies are limited, a careful analysis of existing literature allows for valuable insights into their differential pharmacology.

The oxolane ring is a prevalent scaffold in a multitude of biologically active natural products and synthetic drugs, prized for its favorable physicochemical properties.[1] The introduction of an acetic acid side chain to this core structure gives rise to a class of compounds with significant therapeutic potential. However, the precise point of attachment of this side chain is a critical determinant of their biological function. This guide will explore the distinct biological activities associated with 2- and 3-substituted oxolane acetic acids, with a particular focus on their applications in antimicrobial, anticancer, and antiviral research.

The Influence of Substitution on Biological Activity: A Tale of Two Isomers

The positioning of the acetic acid group on the oxolane ring dictates the overall three-dimensional shape and electronic distribution of the molecule, which in turn governs its interaction with biological targets.

2-Substituted Oxolane Acetic Acids: A Scaffold for Diverse Bioactivities

Derivatives of 2-(tetrahydrofuran-2-yl)acetic acid have been more extensively studied and have demonstrated a broad spectrum of biological activities.[2] They serve as crucial chiral building blocks in the synthesis of various pharmaceuticals, including antibiotics and antiviral agents.[2]

  • Antimicrobial Activity: Amide derivatives of 2-(tetrahydrofuran-2-yl)acetic acid have shown notable activity against various bacterial and fungal pathogens. The nature of the substituent on the amide nitrogen plays a significant role in modulating this activity.[2]

  • Anticancer Potential: While direct anticancer data for simple 2-oxolane acetic acids is not abundant, the related 2-arylbenzoxazole acetic acid scaffold has shown significant cytotoxicity against cancer cell lines, suggesting the acetic acid moiety is a key pharmacophoric feature.[3]

  • Antiviral Applications: The tetrahydrofuran scaffold is a key component in potent HIV-1 protease inhibitors. The ring structure effectively interacts with the S2 subsite of the protease active site.[3][4]

3-Substituted Oxolane Acetic Acids: An Emerging Area of Interest

Research into the biological activities of 3-substituted oxolane acetic acids is less mature, but emerging evidence suggests they possess unique therapeutic potential. (S)-2-(Tetrahydrofuran-3-YL)acetic acid is recognized as a valuable chiral intermediate in the synthesis of complex biologically active molecules.[5] While extensive biological data is still forthcoming, initial studies hint at their potential in anticancer research.[5] The different spatial arrangement of the acetic acid group in the 3-position likely leads to interactions with different biological targets compared to their 2-substituted counterparts.

Comparative Biological Data: A Snapshot

The following tables summarize representative biological data for derivatives of 2- and 3-substituted oxolane acetic acids, compiled from various sources. It is important to note that the lack of standardized, head-to-head comparative studies necessitates a cautious interpretation of these findings.

Table 1: Antimicrobial Activity of 2-(Tetrahydrofuran-2-yl)acetic Acid Amide Derivatives [2]

Compound IDR Group (Amide)Test OrganismMIC (µg/mL)
THFA-A01-NH-phenylStaphylococcus aureus64
THFA-A02-NH-(4-chlorophenyl)Staphylococcus aureus32
THFA-A03-NH-(2,4-dichlorophenyl)Staphylococcus aureus16
THFA-A05-NH-phenylEscherichia coli>256
THFA-A06-NH-(4-chlorophenyl)Escherichia coli128
THFA-A07-NH-(2,4-dichlorophenyl)Escherichia coli64
THFA-A09-NH-phenylCandida albicans128
THFA-A10-NH-(4-chlorophenyl)Candida albicans64
THFA-A11-NH-(2,4-dichlorophenyl)Candida albicans32

Table 2: Cytotoxicity of 2-(Tetrahydrofuran-2-yl)acetic Acid Ester Derivatives [2]

Compound IDR Group (Ester)Cell LineIC50 (µM)
THFE-E01-O-methylMCF-7 (Breast Cancer)>100
THFE-E02-O-ethylMCF-7 (Breast Cancer)85
THFE-E03-O-benzylMCF-7 (Breast Cancer)52
THFE-E04-O-methylA549 (Lung Cancer)>100
THFE-E05-O-ethylA549 (Lung Cancer)91
THFE-E06-O-benzylA549 (Lung Cancer)68

Experimental Protocols

The following are generalized protocols for the synthesis and biological evaluation of oxolane acetic acid derivatives, based on established methodologies.

Synthesis of Oxolane Acetic Acids

The synthesis of both 2- and 3-substituted oxolane acetic acids can be achieved through various synthetic routes. A common approach for the 2-substituted analogs involves the hydrogenation of corresponding furan derivatives.

Synthesis_of_2-Oxolane_Acetic_Acid Furan_derivative 2-Furylacetic Acid Derivative Hydrogenation Hydrogenation (e.g., H2, Pd/C) Furan_derivative->Hydrogenation Oxolane_acid 2-Oxolane Acetic Acid Derivative Hydrogenation->Oxolane_acid

Caption: General workflow for the synthesis of 2-oxolane acetic acid derivatives.

For 3-substituted analogs, multi-step syntheses starting from appropriate chiral precursors are often employed to control stereochemistry.[5]

Biological Evaluation: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound_Prep Prepare compound stock solutions Serial_Dilution Perform serial dilutions in 96-well plate Compound_Prep->Serial_Dilution Culture_Prep Prepare microbial inoculum Inoculation Inoculate wells with microbial culture Culture_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation Read_Results Visually assess for growth inhibition Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Protocol:

  • Preparation of Compounds: Dissolve the test compounds in a suitable solvent like DMSO to create stock solutions.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the test compounds in the broth.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Biological Evaluation: Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the compounds on cancer cell lines can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Seeding Seed cells in 96-well plate Compound_Addition Add serially diluted compounds Cell_Seeding->Compound_Addition Incubation_24h Incubate for 24-72h Compound_Addition->Incubation_24h MTT_Addition Add MTT reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 4h MTT_Addition->Incubation_4h Solubilization Add solubilization buffer Incubation_4h->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance Calculate_Viability Calculate cell viability Read_Absorbance->Calculate_Viability

Sources

A Comparative Guide to the Metabolic Stability of 2-(Oxolan-3-yloxy)acetic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug from a promising lead compound to a clinical candidate, its metabolic stability is a pivotal determinant of success. This property, which describes the susceptibility of a compound to biotransformation by metabolic enzymes, profoundly influences its pharmacokinetic profile, including its half-life, bioavailability, and potential for drug-drug interactions.[1] A compound that is metabolized too rapidly will be cleared from the body before it can exert its therapeutic effect, while a compound that is excessively stable might accumulate to toxic levels.[1] Therefore, a central goal in medicinal chemistry is to rationally design molecules with an optimal metabolic stability profile.

This guide provides an in-depth comparison of the metabolic stability of 2-(Oxolan-3-yloxy)acetic acid, a scaffold of interest, and several of its rationally designed derivatives. We will explore how subtle structural modifications can significantly alter a molecule's fate in the body.[2][3] Through supporting (illustrative) experimental data and detailed protocols, this document serves as a practical resource for researchers aiming to optimize the metabolic properties of their lead compounds.

Understanding Metabolic Fate: Key Assays and Concepts

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to modify foreign compounds (xenobiotics).[4] These modifications, categorized into Phase I and Phase II reactions, generally serve to increase the water solubility of the compound to facilitate its excretion.

  • Phase I Metabolism: Involves oxidation, reduction, and hydrolysis reactions that introduce or unmask functional groups. CYP enzymes are major players in this phase.[4]

  • Phase II Metabolism: Involves conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the drug or its Phase I metabolite, further increasing its polarity.[5]

To predict a compound's metabolic fate in vivo, we rely on robust in vitro models. The two most common assays, which will be the focus of this guide, are:

  • Liver Microsomal Stability Assay: This assay uses subcellular fractions of the liver (microsomes) that are rich in Phase I enzymes like CYPs.[5][6] It is a cost-effective, high-throughput method to determine a compound's intrinsic clearance (CLint) – the inherent ability of the liver enzymes to metabolize the compound.[6][7]

  • Plasma Stability Assay: This assay evaluates the stability of a compound in plasma, which contains various hydrolytic enzymes such as esterases and amidases.[8][9] It is crucial for identifying compounds with labile functional groups (e.g., esters, amides) that may be rapidly degraded in circulation before even reaching the liver.[9][10]

Comparative Analysis: 2-(Oxolan-3-yloxy)acetic Acid and Its Derivatives

To illustrate the principles of structure-stability relationships, we will compare the parent compound, 2-(Oxolan-3-yloxy)acetic acid (Compound A), with three hypothetical derivatives designed to address potential metabolic liabilities.

  • Compound A: The parent scaffold. Its structure contains an ether linkage and a tetrahydrofuran (oxolane) ring, both potential sites for CYP-mediated oxidation, and a carboxylic acid, which is a handle for Phase II conjugation.

  • Compound B (Fluorinated Derivative): A fluorine atom is strategically placed on the oxolane ring. Fluorine is often used to block sites of metabolism due to the strength of the C-F bond, which is resistant to enzymatic cleavage.

  • Compound C (Deuterated Derivative): Hydrogen atoms at a metabolically susceptible position on the oxolane ring are replaced with deuterium. The stronger C-D bond compared to the C-H bond can slow down the rate of CYP-mediated bond cleavage, a phenomenon known as the kinetic isotope effect.

  • Compound D (Amide Isostere): The carboxylic acid is replaced with a metabolically more stable amide group. This modification is intended to reduce susceptibility to Phase II conjugation pathways like glucuronidation.

cluster_A Compound A (Parent) cluster_B Compound B (Fluorinated) cluster_C Compound C (Deuterated) cluster_D Compound D (Amide Isostere) A B C D

Caption: Structures of the parent compound and its derivatives.

Illustrative Experimental Data

The following tables summarize hypothetical metabolic stability data for our series of compounds. This data is for illustrative purposes to guide understanding and does not represent actual experimental results.

Table 1: Metabolic Stability in Human Liver Microsomes (HLM)

Compound Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Parent) 25 55.4
Compound B (Fluorinated) 95 14.6
Compound C (Deuterated) 48 28.9
Compound D (Amide Isostere) 28 49.5

| Verapamil (Control) | 18 | 76.9 |

Table 2: Metabolic Stability in Rat Liver Microsomes (RLM)

Compound Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Compound A (Parent) 15 92.4
Compound B (Fluorinated) 70 19.8
Compound C (Deuterated) 30 46.2
Compound D (Amide Isostere) 17 81.5

| Verapamil (Control) | 12 | 115.5 |

Table 3: Stability in Human Plasma

Compound % Remaining after 120 min Half-life (t½, min)
Compound A (Parent) >98% >120
Compound B (Fluorinated) >98% >120
Compound C (Deuterated) >98% >120
Compound D (Amide Isostere) >98% >120

| Procaine (Control) | <5% | 15 |

Interpretation of Results and Structure-Stability Relationships
  • Parent Compound (A): The parent compound shows moderate to high clearance in both human and rat liver microsomes, suggesting it is readily metabolized by Phase I enzymes. The higher clearance in rat microsomes indicates a potential species difference in metabolism, a common observation.[1] Its high stability in plasma suggests it is not susceptible to hydrolysis by plasma enzymes.

  • Fluorinated Derivative (B): The introduction of a fluorine atom dramatically increased the metabolic stability (longer half-life, lower clearance) in both HLM and RLM. This strongly suggests that the position of fluorination was a primary site of metabolism ("metabolic soft spot") in the parent compound. By blocking this site, the overall rate of metabolism is significantly reduced. This is a classic and highly effective strategy in medicinal chemistry.[11]

  • Deuterated Derivative (C): Deuteration led to a noticeable improvement in stability, approximately doubling the half-life. This result supports the hypothesis that C-H bond cleavage at this position is a key step in the metabolic pathway. While less dramatic than fluorination, deuteration can be a valuable tool for fine-tuning a compound's pharmacokinetic profile without significantly altering its steric or electronic properties.

  • Amide Isostere (D): Replacing the carboxylic acid with an amide had little effect on the microsomal stability. This indicates that Phase I metabolism (likely oxidation on the rings) is the primary clearance pathway, and that Phase II conjugation of the carboxylic acid is not the rate-limiting step in this in vitro system. However, this modification could still be important for in vivo outcomes where conjugation can be more significant.

Proposed Metabolic Pathways for 2-(Oxolan-3-yloxy)acetic Acid

Based on the structure and common metabolic reactions, we can propose several potential metabolic pathways for the parent compound. The primary sites of vulnerability are likely the oxolane ring and the ether linkage.

Metabolic_Pathway Parent Compound A 2-(Oxolan-3-yloxy)acetic acid M1 M1: Hydroxylation (Oxolane Ring) Parent->M1 CYP450 (Oxidation) M2 M2: O-Dealkylation Parent->M2 CYP450 M3 M3: Glucuronide Conjugate (Phase II) Parent->M3 UGTs M1->M3 UGTs M4 M4: Ring Opening M1->M4 Further Oxidation

Caption: Proposed metabolic pathways for the parent compound.

Detailed Experimental Protocols

Reproducibility and accuracy are the cornerstones of reliable DMPK (Drug Metabolism and Pharmacokinetics) data. The following sections provide detailed, self-validating protocols for the assays discussed.

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to measure the rate of disappearance of a test compound upon incubation with liver microsomes in the presence of necessary cofactors.[5][12]

Materials:

  • Pooled Liver Microsomes (Human or Rat)

  • Test Compounds and Positive Control (e.g., Verapamil)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)[12]

  • Ice-cold Acetonitrile (ACN) with an appropriate internal standard (IS) for quenching and analysis

  • 96-well incubation plates and collection plates

  • Multichannel pipettes, incubator, centrifuge

  • LC-MS/MS system for analysis[13]

Workflow Diagram:

Workflow_Microsomal_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis prep_buffer Prepare Buffer & Solutions prep_cpd Prepare Compound Plates (Test & Control) prep_buffer->prep_cpd pre_warm Pre-warm Microsomes & Compound Plates to 37°C prep_cpd->pre_warm prep_micro Thaw & Dilute Microsomes prep_micro->pre_warm prep_nadph Prepare NADPH System start_rxn Start Reaction: Add NADPH System prep_nadph->start_rxn pre_warm->start_rxn time_points Incubate at 37°C (Take aliquots at 0, 5, 15, 30, 45 min) start_rxn->time_points quench Quench Aliquots (Ice-cold ACN + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate t½ & CLint analyze->data

Caption: Workflow for the Liver Microsomal Stability Assay.

Step-by-Step Procedure:

  • Preparation: Prepare working solutions of test compounds and controls at 100x the final concentration in DMSO. In a 96-well plate, add 2 µL of the 100x compound solution.

  • Microsome Mix: On ice, prepare a microsomal solution by diluting the stock microsomes in 0.1 M phosphate buffer to a concentration of 0.5 mg/mL.[5]

  • Pre-incubation: Add 178 µL of the microsomal solution to each well containing the test compound. Cover and pre-incubate the plate for 10 minutes at 37°C to equilibrate the temperature.

  • Reaction Initiation: Prepare the NADPH regenerating system solution according to the manufacturer's instructions. To initiate the metabolic reaction, add 20 µL of the NADPH solution to each well. The "zero" time point samples are taken immediately by transferring an aliquot to a separate plate containing the quenching solution.

  • Time Course: Incubate the reaction plate at 37°C. At subsequent time points (e.g., 5, 15, 30, 45 minutes), remove aliquots (e.g., 50 µL) and add them to a collection plate containing 150 µL of ice-cold ACN with internal standard to terminate the reaction.[5]

  • Sample Processing: Once all time points are collected, centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.[13]

  • Data Analysis: Plot the natural log of the percent remaining compound versus time. The slope of this line (k) is used to calculate the half-life (t½ = 0.693 / k). Intrinsic clearance (CLint) is then calculated using the half-life and protein concentration.

Protocol 2: Plasma Stability Assay

This protocol assesses a compound's stability against hydrolytic enzymes present in plasma.[8]

Materials:

  • Pooled Plasma (Human or other species)

  • Test Compounds and Positive Control (e.g., Procaine)

  • Phosphate Buffered Saline (PBS, pH 7.4)

  • Ice-cold Acetonitrile (ACN) with internal standard (IS)

  • Standard laboratory equipment as listed above

Workflow Diagram:

Workflow_Plasma_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Sample Processing & Analysis prep_plasma Thaw Plasma mix Mix Plasma & Compound (Final Conc. 1 µM) prep_plasma->mix prep_cpd Prepare Compound Working Solution prep_cpd->mix pre_warm Pre-warm Mixture to 37°C mix->pre_warm time_points Incubate at 37°C (Take aliquots at 0, 15, 30, 60, 120 min) pre_warm->time_points quench Quench Aliquots (Ice-cold ACN + IS) time_points->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze data Calculate % Remaining & t½ analyze->data

Caption: Workflow for the Plasma Stability Assay.

Step-by-Step Procedure:

  • Preparation: Thaw frozen plasma at 37°C and keep it on ice. Prepare a working solution of the test compound in a suitable solvent (e.g., ACN or DMSO).

  • Reaction Setup: In a microcentrifuge tube, add the test compound to the plasma to achieve a final concentration of 1 µM. Ensure the final solvent concentration is low (e.g., <1%) to avoid protein precipitation.

  • Incubation and Sampling: Incubate the mixture in a water bath at 37°C.[9] At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL).

  • Quenching: Immediately add the aliquot to a tube containing a fixed volume (e.g., 150 µL) of ice-cold ACN with an internal standard to stop the reaction and precipitate plasma proteins.[8]

  • Sample Processing: Vortex the quenched samples thoroughly and then centrifuge at high speed (e.g., 12,000 rpm) for 10 minutes.

  • Analysis: Transfer the clear supernatant to a 96-well plate for analysis by LC-MS/MS.

  • Data Analysis: Quantify the peak area of the parent compound relative to the internal standard at each time point. Calculate the percentage of the compound remaining relative to the 0-minute time point. If significant degradation occurs, calculate the half-life as described in the microsomal assay protocol.

Conclusion

The metabolic stability of a drug candidate is not a fixed property but a parameter that can be intelligently engineered. As demonstrated with the 2-(Oxolan-3-yloxy)acetic acid scaffold, targeted structural modifications based on an understanding of metabolic pathways can transform a compound with high clearance into a more robust clinical candidate. The strategic use of techniques like fluorination and deuteration can effectively "harden" metabolic soft spots, leading to improved pharmacokinetic profiles.[3][14] By employing systematic in vitro assays, such as the liver microsomal and plasma stability assays detailed here, researchers can efficiently generate the data needed to build crucial structure-stability relationships, guiding the iterative process of drug design and ultimately increasing the probability of success in drug development.

References

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Cyprotex. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Cyprotex. Plasma Stability | Cyprotex ADME-Tox Solutions - Evotec. [Link]

  • Domainex. Plasma Stability Assay. [Link]

  • BioDuro. ADME Plasma Stability Assay. [Link]

  • Charnwood Discovery. In vitro Plasma Stability Assay. [Link]

  • IntechOpen. In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • ResearchGate. In vitro metabolic stability assays for the selected compounds. [Link]

  • Agilent. Ultrafast Analysis of In Vitro Microsomal Metabolic Stability using RapidFire Coupled to the Ultivo Triple Quadrupole Mass. [Link]

  • ACS Publications. Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. [Link]

  • RSC Publishing. Structure–activity relationship expansion and microsomal stability assessment of the 2-morpholinobenzoic acid scaffold as antiproliferative phosphatidylcholine-specific phospholipase C inhibitors. [Link]

  • PMC. Structure-Activity Relationship and Metabolic Stability Studies of Backbone Cyclization and N-Methylation of Melanocortin Peptides. [Link]

  • National Library of Medicine. Bioanalytical Method Development for Drugs Associated with Issues Derived from Conversion of Compounds. [Link]

  • Biosciences Biotechnology Research Asia. Recent Upgradation in Bioanalytical Studies. [Link]

  • Monash University. Structure-activity relationship (SAR) study designs. [Link]

  • Longdom. Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. [Link]

  • ResearchGate. Enhancement of metabolic stability with structural modifications.... [Link]

  • EngagedScholarship@CSU. Development of Quantitative Bioanalytical Methods for the Measurement of Pharmaceutical Compounds via HPLC-UV and HPLC-MS/MS. [Link]

  • National Library of Medicine. Bioanalytical method development and validation for the pharmacokinetics and biodistribution study of pirfenidone-loaded solid lipid nanoparticles. [Link]

  • Asian Journal of Pharmaceutical Research and Development. Bioanalytical Method Development and Validation. [Link]

  • PubMed. Phase I Metabolic Stability and Electrophilic Reactivity of 2-Phenylaminophenylacetic Acid Derived Compounds. [Link]

  • ResearchGate. (PDF) Metabolic stability and its role in the discovery of new chemical entities. [Link]

Sources

A Head-to-Head Comparative Guide to Dasatinib and Its Commercially Available Structural Analogs for Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides a detailed, head-to-head comparison of the tyrosine kinase inhibitor (TKI) Dasatinib with its key commercially available structural and functional analogs. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in experimental design and therapeutic strategy. We will delve into the mechanistic nuances, comparative performance data, and the experimental workflows required to validate these findings in your own laboratory setting.

Introduction: The Landscape of BCR-ABL Tyrosine Kinase Inhibitors

The discovery of the Philadelphia chromosome and its resultant fusion protein, BCR-ABL, revolutionized targeted cancer therapy. This constitutively active tyrosine kinase is the pathogenic driver in most cases of Chronic Myeloid Leukemia (CML) and a subset of Acute Lymphoblastic Leukemia (ALL).[1] Dasatinib (marketed as Sprycel®) emerged as a potent, second-generation TKI, offering a critical therapeutic option for patients who developed resistance or intolerance to the first-generation inhibitor, Imatinib.[2]

Dasatinib's clinical efficacy stems from its ability to inhibit a broad spectrum of kinases.[3] Its primary targets are BCR-ABL and the SRC family of kinases (SFKs), but it also potently inhibits c-KIT, ephrin receptors, and PDGFRβ.[1][2][3] Mechanistically, Dasatinib is an ATP-competitive inhibitor that, unlike its predecessor Imatinib, binds to both the active and inactive conformations of the ABL kinase domain.[1][2] This conformational flexibility is a key factor in its ability to overcome many imatinib-resistance mutations.[2]

To provide a comprehensive evaluation, this guide will compare Dasatinib against other prominent, commercially available TKIs used in similar clinical and research contexts: Imatinib , Nilotinib , and Bosutinib . While not all are direct structural analogs in the strictest chemical sense, they are functionally analogous, targeting the same primary pathway and are the most relevant comparators in the field.[4]

Mechanism of Action: A Visual Overview

The BCR-ABL fusion protein drives leukemogenesis by activating multiple downstream signaling pathways that control cell proliferation, survival, and migration. Dasatinib and its analogs function by blocking the ATP-binding site of the kinase, thereby preventing the phosphorylation of downstream substrates and halting these oncogenic signals.

G cluster_0 Upstream Signal cluster_1 Inhibitor Action cluster_2 Downstream Pathways cluster_3 Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF RAS/RAF/MEK/ERK Pathway BCR_ABL->RAS_RAF Phosphorylation PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT Phosphorylation JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Phosphorylation Dasatinib Dasatinib & Analogs Dasatinib->BCR_ABL Inhibition Proliferation Increased Proliferation RAS_RAF->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis Adhesion Altered Adhesion JAK_STAT->Adhesion

Caption: BCR-ABL signaling cascade and point of inhibitor intervention.

Head-to-Head Comparison: Key Performance Metrics

The choice of a TKI for a research or clinical application depends on a nuanced understanding of its potency, selectivity, and cellular activity. Below is a comparative summary based on published data.

Metric Dasatinib Imatinib Nilotinib Bosutinib
Primary Targets BCR-ABL, SRC Family, c-KIT, PDGFRβ, EPHA2[1][2]BCR-ABL, c-KIT, PDGFR[5]BCR-ABL, c-KIT, PDGFRBCR-ABL, SRC Family
Binding Mode Active & Inactive Conformation[2]Primarily Inactive Conformation[1]Primarily Inactive ConformationActive Conformation
Biochemical Potency (BCR-ABL IC50) <1.0 nM[6]~25-100 nM~20-30 nM~1-20 nM
Selectivity Profile Broad / Promiscuous[5][7]Relatively Selective[5]Highly Selective[5]Broad (SRC-family focused)
Known Off-Targets Numerous Tyr & Ser/Thr kinases[5][8]NQO2DDR1[5]LYN, HCK
Cellular Efficacy High cell permeability, potent antiproliferative activity[9]Good, but susceptible to resistance mutationsPotent, but may have different tolerability profile[10][11]Potent, effective against many resistance mutations

Expert Insights:

  • Potency vs. Selectivity: Dasatinib's high potency against BCR-ABL is accompanied by a broad kinase inhibition profile.[5] This "promiscuity" can be a double-edged sword: it may contribute to a wider range of side effects but can also be beneficial, for instance, through the inhibition of SRC family kinases involved in tumor progression.[3] In contrast, Nilotinib is noted for its high selectivity, which may lead to a different side effect profile.[5]

  • Biochemical vs. Cellular Activity: It is critical to recognize that biochemical (cell-free) assay results do not always predict efficacy in a cellular context.[12][13] Factors like cell membrane permeability, intracellular ATP concentrations (which compete with the inhibitor), and the presence of protein-protein interactions can significantly alter a compound's apparent potency.[14] Cellular assays are therefore indispensable for validating biochemical hits.

Experimental Design for a Robust Comparative Analysis

To conduct a rigorous head-to-head comparison in the laboratory, a multi-faceted approach is required, progressing from biochemical characterization to functional cellular assays.

Caption: High-level workflow for comparing tyrosine kinase inhibitors.

Protocol 1: In Vitro Kinase Binding Affinity (Fluorescence Polarization)

This protocol determines the binding affinity (Kd or IC50) of the inhibitors in a cell-free system.

  • Objective: To quantify and compare the direct binding affinity of Dasatinib and its analogs to the purified BCR-ABL kinase domain.

  • Principle: A fluorescently labeled ligand (tracer) that binds the kinase is used. In its unbound state, the tracer tumbles rapidly, resulting in low fluorescence polarization (FP). When bound to the much larger kinase protein, its tumbling slows, increasing the FP signal. An unlabeled inhibitor will compete with the tracer, reducing the FP signal in a dose-dependent manner.

  • Methodology:

    • Reagent Preparation:

      • Prepare a 2X solution of the recombinant human ABL1 kinase domain in assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100).

      • Prepare a 2X solution of a suitable fluorescent tracer at its predetermined optimal concentration in the same assay buffer.

      • Prepare a serial dilution series (e.g., 11-point, 3-fold dilutions) of Dasatinib and each analog in 100% DMSO, then dilute into assay buffer to create a 4X working stock.

    • Assay Plate Setup (384-well, black, low-volume):

      • Add 5 µL of assay buffer to each well.

      • Add 2.5 µL of the 4X inhibitor dilutions to the respective wells. For control wells, add 2.5 µL of assay buffer with DMSO (0% inhibition) or a control compound (100% inhibition).

      • Add 5 µL of the 2X kinase solution to all wells except the 'no enzyme' control.

      • Add 5 µL of the 2X tracer solution to all wells.

    • Incubation & Measurement:

      • Incubate the plate at room temperature for 60-90 minutes, protected from light, to allow the binding to reach equilibrium.

      • Measure the fluorescence polarization on a suitable plate reader.

    • Data Analysis:

      • Calculate the percentage of inhibition for each concentration relative to the high and low controls.

      • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[15]

Protocol 2: Cellular Target Engagement (NanoBRET™ Assay)

This protocol measures how effectively an inhibitor binds to its target within the complex environment of a living cell.

  • Objective: To quantify the intracellular target engagement and apparent affinity of Dasatinib and its analogs for BCR-ABL in intact cells.

  • Principle: The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay uses a target kinase genetically fused to a bright NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds the kinase is added. If the tracer binds to the kinase-NanoLuc fusion, the energy from the luciferase will excite the tracer, resulting in a BRET signal. A competing inhibitor will displace the tracer, reducing the BRET signal.[14]

  • Methodology:

    • Cell Culture & Transfection:

      • Culture HEK293 cells (or another suitable cell line) in appropriate media.

      • Transiently transfect the cells with a plasmid encoding the BCR-ABL-NanoLuc® fusion protein.

    • Assay Preparation:

      • After 24 hours, harvest the transfected cells and resuspend them in Opti-MEM® I Reduced Serum Medium.

      • Prepare serial dilutions of the inhibitors in DMSO, followed by a final dilution in Opti-MEM.

      • Prepare the NanoBRET® Tracer and NanoBRET® Nano-Glo® Substrate according to the manufacturer's protocol.

    • Assay Plate Setup (384-well, white):

      • Dispense the cell suspension into the assay plate.

      • Add the inhibitor dilutions to the cells and incubate at 37°C, 5% CO₂ for 2 hours.

      • Add the NanoBRET® Tracer and incubate for an additional 2 hours.

      • Add the Nano-Glo® Substrate to all wells.

    • Measurement & Analysis:

      • Read the plate on a luminometer equipped with two filters to measure donor emission (luciferase) and acceptor emission (tracer) simultaneously.

      • Calculate the BRET ratio (Acceptor Emission / Donor Emission).

      • Plot the BRET ratio against the log of the inhibitor concentration and fit the data to determine the cellular IC50.

Protocol 3: Cellular Proliferation Assay (CellTiter-Glo®)

This protocol assesses the functional downstream effect of kinase inhibition on cancer cell viability.

  • Objective: To determine the concentration at which Dasatinib and its analogs inhibit the proliferation of a BCR-ABL-positive cell line (e.g., K562).

  • Principle: The CellTiter-Glo® Luminescent Cell Viability Assay quantifies ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a decrease in cell viability.

  • Methodology:

    • Cell Plating:

      • Seed K562 cells in a 96-well, white-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

      • Incubate for 24 hours.

    • Compound Treatment:

      • Prepare a 10-point serial dilution of each inhibitor.

      • Add the diluted compounds to the cells. Include a vehicle control (DMSO).

    • Incubation:

      • Incubate the plate for 72 hours at 37°C, 5% CO₂.

    • Assay & Measurement:

      • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

      • Add 100 µL of CellTiter-Glo® reagent to each well.

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Measure luminescence using a plate-reading luminometer.

    • Data Analysis:

      • Normalize the data to the vehicle control.

      • Plot the normalized viability against the log of the inhibitor concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).[9]

Conclusion for the Practicing Scientist

The selection of a tyrosine kinase inhibitor is not a one-size-fits-all decision. This guide demonstrates that while Dasatinib, Imatinib, Nilotinib, and Bosutinib all target the central BCR-ABL oncoprotein, they do so with distinct profiles of potency, selectivity, and conformational binding.

  • For Maximum Potency: Dasatinib offers exceptional potency, but researchers must be mindful of its broad selectivity and potential off-target effects, which should be controlled for in experimental designs.[5][8]

  • For High Selectivity: Nilotinib provides a more "surgical" approach, with a narrower kinase inhibition profile. This makes it an excellent tool for studies where minimizing off-target confounding variables is paramount.[5]

  • For Overcoming Resistance: The varied binding modes and target profiles of second-generation inhibitors like Dasatinib and Bosutinib make them critical tools for investigating and overcoming resistance mechanisms observed with Imatinib.[2]

Ultimately, a rigorous, multi-step validation process—moving from biochemical binding and kinome-wide selectivity to cellular target engagement and functional outcomes—is essential. The protocols and comparative data provided herein serve as a foundational framework for designing experiments that will yield clear, interpretable, and impactful results in the field of kinase inhibitor research and development.

References

  • Dasatinib - Wikipedia. Wikipedia. [Link]

  • Molecular mechanisms of action and potential biomarkers of growth inhibition of dasatinib (BMS-354825) on hepatocellular carcinoma cells - PMC. National Center for Biotechnology Information. [Link]

  • What is the mechanism of Dasatinib? - Patsnap Synapse. Patsnap. [Link]

  • Dasatinib - Liv Hospital. Liv Hospital. [Link]

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia - PMC. National Center for Biotechnology Information. [Link]

  • Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling - Eurofins Discovery. Eurofins Discovery. [Link]

  • Receptor Tyrosine Kinase Assays - Eurofins DiscoverX. Eurofins DiscoverX. [Link]

  • Screening assays for tyrosine kinase inhibitors: A review - PubMed. National Center for Biotechnology Information. [Link]

  • Off-target effects of BCR-ABL1 inhibitors and their potential long-term implications in patients with chronic myeloid leukemia - PubMed. National Center for Biotechnology Information. [Link]

  • Conformation-selective analogs of dasatinib reveal insight into kinase inhibitor binding and selectivity - PMC. National Center for Biotechnology Information. [Link]

  • Conformation-Selective Analogues of Dasatinib Reveal Insight into Kinase Inhibitor Binding and Selectivity - ACS Publications. American Chemical Society Publications. [Link]

  • Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Publications. American Society of Hematology. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. Reaction Biology. [Link]

  • Dasatinib Inhibits the Growth of Molecularly Heterogeneous Myeloid Leukemias - AACR Journals. American Association for Cancer Research. [Link]

  • Assays for tyrosine phosphorylation in human cells - PMC - NIH. National Center for Biotechnology Information. [Link]

  • Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Full article: Off-target effects of tyrosine kinase inhibitors: Beauty or the Beast?. Taylor & Francis Online. [Link]

  • The Btk tyrosine kinase is a major target of the Bcr-Abl inhibitor dasatinib - PNAS. Proceedings of the National Academy of Sciences. [Link]

  • Cellular Profiling Reveals Improved Selectivity for the Multikinase Inhibitors (R) - ResearchGate. ResearchGate. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv. [Link]

  • Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PMC. National Center for Biotechnology Information. [Link]

  • In Situ Monitoring of Bindings between Dasatinib and Its Target Protein Kinases Using Magnetic Nanoparticles in Live Cells | Journal of the American Chemical Society. American Chemical Society Publications. [Link]

  • Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC. National Center for Biotechnology Information. [Link]

  • DASATINIB - New Drug Approvals. New Drug Approvals. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC. National Center for Biotechnology Information. [Link]

  • An indirect comparison between bosutinib, nilotinib and dasatinib in first-line chronic phase chronic myeloid leukemia - ResearchGate. ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. National Center for Biotechnology Information. [Link]

  • A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination - PMC. National Center for Biotechnology Information. [Link]

  • Real-life comparison of Nilotinib versus Dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients | GSC Biological and Pharmaceutical Sciences. GSC Biological and Pharmaceutical Sciences. [Link]

  • Real-life comparison of Nilotinib versus Dasatinib as second-line therapy in chronic phase chronic myeloid leukemia patients - ResearchGate. ResearchGate. [Link]

  • Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. ChemRxiv. [Link]

  • A Convenient New and Efficient Commercial Synthetic Route for Dasatinib (Sprycel®). ResearchGate. [Link]

  • Trends in kinase drug discovery: targets, indications and inhibitor design - BIOCEV. BIOCEV. [Link]

  • Kinase Inhibitors and Kinase-Targeted Cancer Therapies: Recent Advances and Future Perspectives - MDPI. MDPI. [Link]

  • Comparative Effect of Tyrosine Kinase Inhibitors in Human Cancer Cell Lines - Juniper Publishers. Juniper Publishers. [Link]

Sources

Safety Operating Guide

2-(Oxolan-3-yloxy)acetic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

2-(Oxolan-3-yloxy)acetic Acid: Comprehensive Safety, Handling, and Disposal Protocol

As a Senior Application Scientist, I approach the disposal of 2-(Oxolan-3-yloxy)acetic acid not merely as a routine waste management task, but as a critical chemical safety operation. This compound presents a unique dual-hazard profile: it acts as a corrosive organic acid while simultaneously possessing a peroxide-forming cyclic ether (tetrahydrofuran) moiety. Proper disposal requires a self-validating workflow that neutralizes both the immediate corrosive risks and the latent explosive hazards.

Chemical Profiling & Mechanistic Hazards

Before initiating any disposal protocol, it is vital to understand the causality behind the chemical's instability.

  • Autoxidation Hazard (The Ether Ring): The oxolane (tetrahydrofuran) ring is highly susceptible to autoxidation. The electron-withdrawing oxygen atom activates the adjacent alpha-hydrogens. When exposed to atmospheric oxygen and light, these hydrogens are abstracted, initiating a 1 that generates hydroperoxides[1]. Over time, these hydroperoxides can polymerize or concentrate into shock-sensitive explosive crystals[2].

  • Corrosive Hazard (The Acid Moiety): The acetic acid functional group dictates the molecule's behavior as a severe irritant. It is highly 3 (causing violent exothermic reactions) and metals (generating flammable hydrogen gas)[3].

Table 1: Chemical Properties & Hazard Profile

ParameterValue
Chemical Name 2-(Oxolan-3-yloxy)acetic acid
CAS Number 766539-53-1
Molecular Formula C6H10O4
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3)
Primary Chemical Classes Organic Acid, Cyclic Ether (Class B Peroxide Former)
Incompatible Materials Strong bases, oxidizing agents, reducing agents, metals

Pre-Disposal Safety & Peroxide Testing Workflow

Because of the oxolane ring, 2-(Oxolan-3-yloxy)acetic acid is classified as a time-sensitive chemical. You cannot simply pour it into a standard acid waste carboy. The protocol below is a self-validating system: you must prove the absence of peroxides before treating the chemical as a standard organic acid.

Workflow Start Initiate Disposal of 2-(Oxolan-3-yloxy)acetic acid Visual Visual Inspection (Check for crystals/layering) Start->Visual Crystals Crystals or Crust Present? Visual->Crystals Test Perform Peroxide Test (KI Starch / Strips) Crystals->Test  No Danger DO NOT TOUCH! Evacuate & Call EHS Crystals->Danger  Yes Level Peroxide Level? Test->Level Treat Requires Stabilization (Contact EHS) Level->Treat  > 100 ppm Standard Standard Organic Acid Waste Route Level->Standard  < 25 ppm HDPE Collect in HDPE Container (Segregate from bases) Standard->HDPE

Figure 1: Pre-disposal peroxide testing and waste routing workflow for oxolane derivatives.

Table 2: Peroxide Concentration Action Levels

Peroxide Level (ppm)Operational Action Required
0 - 25 ppm Safe for standard hazardous waste disposal. Proceed with organic acid protocol.
25 - 100 ppm Marginal risk. Must be treated or stabilized by EHS prior to transport.
> 100 ppm High risk of explosive detonation. Do not move container. Contact EHS immediately.

Step-by-Step KI Testing Protocol To validate the safety of the chemical, perform a Potassium Iodide (KI) test. Peroxides act as oxidizing agents, converting iodide ions ( I− ) into free iodine ( I2​ ), which complexes with starch to form a deep blue color[4].

  • Reagent Preparation: Prepare a fresh 10% Potassium Iodide (KI) aqueous solution. Add 4 drops of a 0.5% starch indicator solution[4].

  • Sample Extraction: Using a clean glass pipette, extract 1 mL of the 2-(Oxolan-3-yloxy)acetic acid solution.

  • Reaction: Add the 1 mL sample to 1 mL of the KI/starch solution in a clean glass test tube[4].

  • Observation: Shake gently and observe for 1 to 3 minutes.

  • Interpretation: A clear solution indicates a peroxide-free sample. A yellow/brown or blue color confirms the presence of peroxides. The darker the color, the higher the concentration[4].

Step-by-Step Disposal & Waste Routing Procedures

Once the chemical has been profiled and tested, execute the following disposal phases.

Phase 1: Visual Triage (Crucial Safety Gate) Before touching the storage container, inspect the cap and the liquid volume. If you observe white crystal formations around the threads, solid precipitate, or viscous layering, do not touch the container . Friction from twisting the cap can 2[2]. Evacuate the immediate area and call Environmental Health and Safety (EHS).

Phase 2: Waste Segregation & Containerization If the chemical passes visual triage and the KI test (< 25 ppm), it can be routed for organic acid disposal.

  • Select Compatible Containment: Transfer the chemical into a high-density polyethylene (HDPE) waste container. Do not use metal containers, as the carboxylic acid moiety will corrode the metal[3].

  • Strict Segregation: Ensure the waste container is strictly segregated from strong bases. Mixing an organic acid with a strong base will cause a violent, exothermic neutralization reaction that can boil and splatter the chemical[5]. Keep away from oxidizing inorganic acids (e.g., concentrated nitric acid)[3].

Phase 3: Labeling and SAA Storage

  • Labeling: Affix a hazardous waste label detailing the chemical name ("2-(Oxolan-3-yloxy)acetic acid"), CAS number (766539-53-1), and specific hazards ("Corrosive Organic Acid", "Peroxide Former"). Include the date of the peroxide test.

  • Storage: Place the container in a secondary containment bin (e.g., a Nalgene tub) within a designated Satellite Accumulation Area (SAA)[3]. Ensure the SAA is inspected weekly and the waste is collected by EHS within the legally permitted timeframe (typically 3 days once the container is full)[5].

Spill Response Protocol

In the event of an accidental release during the disposal process, adherence to strict operational guidelines prevents exposure and secondary reactions.

  • Small Spills (< 1 Liter): Don appropriate PPE (nitrile gloves, chemical splash goggles, lab coat). Neutralize the spill with a mild alkaline material such as 6[6]. Wait for the effervescence (bubbling) to completely stop, confirming neutralization. Absorb the neutralized liquid with an inert absorbent (vermiculite or sand) and place it in a labeled hazardous waste container[6].

  • Large Spills (> 1 Liter): Do not attempt to clean. Turn off all ignition sources, evacuate the laboratory, secure the doors, and contact EHS immediately[6].

References

  • Title: 2-(Oxolan-3-yloxy)acetic acid | C6H10O4 | CID 63556415 - PubChem Source: nih.gov URL: [Link]

  • Title: Laboratory Hazardous Waste Disposal Guidelines | Central Washington University Source: cwu.edu URL: [Link]

  • Title: Acids, Organic | Washington State University Source: wsu.edu URL: [Link]

  • Title: Peroxide-Forming Chemicals - SFA Source: sfasu.edu URL: [Link]

  • Title: Standard Operating Procedures | Florida Atlantic University Source: fau.edu URL: [Link]

  • Title: Time-Sensitive Chemicals | Environmental Health & Safety - University of Tennessee, Knoxville Source: utk.edu URL: [Link]

Sources

Personal protective equipment for handling 2-(Oxolan-3-yloxy)acetic acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a robust, self-validating safety protocol is paramount before introducing novel reagents into the laboratory workflow. 2-(Oxolan-3-yloxy)acetic acid (CAS: 766539-53-1)[1], also known as 2-(tetrahydrofuran-3-yloxy)acetic acid, is an essential organic building block frequently utilized in drug discovery and synthetic chemistry[2].

While highly valuable for synthesizing complex active pharmaceutical ingredients (APIs), this compound presents specific occupational hazards. According to GHS classifications, it is categorized as causing Skin Irritation (Category 2, H315) , Serious Eye Irritation (Category 2A, H319) , and Specific Target Organ Toxicity - Single Exposure (STOT SE 3, H335) [2].

Here is the comprehensive, step-by-step operational guide for handling this chemical safely.

Mechanistic Causality of Hazards

Understanding why a chemical is hazardous dictates how we protect ourselves. Do not just blindly wear PPE; understand the physical barriers you are creating.

  • Skin & Eye Irritation (H315, H319): The carboxylic acid moiety acts as a proton donor, which can disrupt the lipid bilayer of the stratum corneum (skin) and corneal epithelium (eyes). The oxolane (tetrahydrofuran) ring increases the molecule's lipophilicity, facilitating rapid cellular penetration. Upon contact, it triggers an inflammatory cascade, leading to localized erythema and edema[2][3].

  • Respiratory Irritation (STOT SE 3, H335): Inhalation of airborne dust or aerosols introduces the acidic compound to the mucosal membranes of the respiratory tract. The localized pH drop induces cytokine release, causing coughing, bronchospasm, and mucosal tissue irritation[2][4].

Operational PPE Matrix

To mitigate these mechanistic risks, the following Personal Protective Equipment (PPE) matrix must be strictly adhered to. This system is designed to interrupt the chemical's specific exposure pathways[3].

Table 1: Comprehensive PPE Matrix for 2-(Oxolan-3-yloxy)acetic acid

Protection CategoryRecommended EquipmentSpecification & StandardReplacement CycleMechanistic Justification
Eye/Face Chemical Safety GogglesANSI Z87.1 or EN 166 compliantAs needed (inspect daily)Prevents aerosolized acidic particles from contacting the corneal epithelium[3].
Hand (Skin) Nitrile Examination GlovesMinimum 0.11 mm thicknessEvery 2-4 hours or upon contaminationNitrile provides a robust barrier against lipophilic organic acids[3][4].
Body (Skin) Laboratory Coat100% Cotton or Flame-ResistantWeekly launderingCotton prevents static buildup and absorbs minor dry powder spills[4].
Respiratory N95 / P100 Particulate RespiratorNIOSH-approved (if outside hood)Discard after single useFilters out irritating dust particulates to mitigate STOT SE 3 hazards[4].

Step-by-Step Handling Protocol

Every protocol must be a self-validating system. By embedding checks within the workflow, we ensure that failure at one step prevents progression to a high-risk scenario.

Methodology: Safe Transfer and Weighing

  • Engineering Control Verification: Before handling, verify that the chemical fume hood has a face velocity of 80-120 feet per minute (fpm). Causality: Proper airflow is the primary defense against H335 respiratory hazards[3].

  • PPE Donning: Equip the PPE outlined in Table 1. Inspect gloves for micro-tears using the inflation method before touching the reagent bottle.

  • Static Mitigation: 2-(Oxolan-3-yloxy)acetic acid is typically a solid powder[2]. Use anti-static weighing boats and grounded spatulas to prevent aerosolization caused by electrostatic repulsion.

  • Material Transfer: Carefully transfer the required mass within the deepest part of the fume hood (at least 6 inches from the sash) to utilize the optimal laminar flow zone.

  • Secondary Containment: Once weighed, immediately seal the primary container and place the weighed sample into a secondary, sealable container before removing it from the fume hood.

  • Decontamination: Wipe down the balance and spatulas with a damp tissue (water or mild alkaline solution) to neutralize trace acid before the next user[4].

HandlingWorkflow Start Initiate Protocol Hood 1. Verify Fume Hood (Face velocity >100 fpm) Start->Hood PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Hood->PPE Weigh 3. Weigh Chemical (Use anti-static tools) PPE->Weigh Transfer 4. Transfer & Seal (Secondary containment) Weigh->Transfer Decon 5. Decontaminate (Soap & Water/Solvent) Transfer->Decon Waste 6. Dispose Waste (Solid/Liquid hazardous) Decon->Waste End Protocol Complete Waste->End

Safe handling workflow for 2-(Oxolan-3-yloxy)acetic acid.

Spill Response and Disposal Plan

In the event of a spill, standard operating procedures for Skin Irrit. 2 and STOT SE 3 compounds must be executed immediately to prevent localized exposure[4][5].

Methodology: Spill Containment

  • Evacuation & Assessment: If the spill occurs outside a fume hood, immediately evacuate personnel from the immediate vicinity to prevent inhalation of irritating dust[4].

  • Ventilation: Maximize room ventilation. Do not attempt to clean without donning a NIOSH-approved respirator[3].

  • Containment: Do not dry sweep, as this aerosolizes the powder. Cover the spill with a damp, inert absorbent material (e.g., wet vermiculite or sand)[5].

  • Collection: Use non-sparking tools to collect the absorbed mixture and place it into a designated, clearly labeled hazardous waste container[3].

  • Surface Neutralization: Wash the contaminated surface with copious amounts of water and a mild soap solution to neutralize residual acidity[4].

SpillResponse Spill Spill Detected Assess Assess Size & Risk Spill->Assess Evac Evacuate if >100g or poor ventilation Assess->Evac Major Contain Contain Spill (Damp inert absorbent) Assess->Contain Minor Evac->Contain Hazmat Team Clean Mechanical Collection (No sweeping) Contain->Clean Wash Wash Area (Mild soap/water) Clean->Wash Dispose Hazardous Waste Disposal Wash->Dispose

Step-by-step spill response and containment logic.

Disposal Logistics 2-(Oxolan-3-yloxy)acetic acid must not be discharged into the municipal sewer system[3]. All contaminated consumables (gloves, weighing boats, absorbent materials) must be treated as hazardous chemical waste. Store waste in a tightly sealed container in a cool, well-ventilated area until collection by a certified hazardous waste management contractor[4].

References

  • Title: 2-(Oxolan-3-yloxy)acetic acid | CymitQuimica Source: cymitquimica.com URL: 1

  • Title: 2-(Oxolan-3-yloxy)acetic acid | C6H10O4 | CID 63556415 - PubChem Source: nih.gov URL: 2

  • Title: COMITE® - CDMS Source: cdms.net URL: 5

  • Title: SAFETY DATA SHEET - TA Instruments Source: tainstruments.com URL: 3

  • Title: SAFETY DATA SHEET - Macrocyclics Source: macrocyclics.com URL: 4

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Oxolan-3-yloxy)acetic acid
Reactant of Route 2
Reactant of Route 2
2-(Oxolan-3-yloxy)acetic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.